molecular formula C7H6BrCl B1273142 4-Bromo-2-chlorotoluene CAS No. 89794-02-5

4-Bromo-2-chlorotoluene

Cat. No.: B1273142
CAS No.: 89794-02-5
M. Wt: 205.48 g/mol
InChI Key: LIFMTDJMLRECMX-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorotoluene can be prepared from 4-bromo-2-nitrotoluene.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFMTDJMLRECMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370792
Record name 4-Bromo-2-chlorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89794-02-5
Record name 4-Bromo-2-chlorotoluene
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Record name 4-Bromo-2-chlorotoluene
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Foundational & Exploratory

physical and chemical properties of 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromo-2-chlorotoluene. The information is intended to support research, development, and safety protocols for professionals working with this compound. All quantitative data has been summarized for clarity, and where available, experimental methodologies are discussed.

Chemical Identifiers and Molecular Structure

This compound, with the IUPAC name 4-bromo-2-chloro-1-methylbenzene, is a disubstituted aromatic hydrocarbon.[1][2] Its chemical structure consists of a toluene (B28343) molecule substituted with a bromine atom at the fourth position and a chlorine atom at the second position relative to the methyl group.

IdentifierValue
CAS Number 89794-02-5[1][2][3][4][5]
Molecular Formula C7H6BrCl[1][2][4]
Molecular Weight 205.48 g/mol [1][2][3]
IUPAC Name 4-bromo-2-chloro-1-methylbenzene[1][2]
SMILES CC1=C(C=C(C=C1)Br)Cl[1][3]
InChI Key LIFMTDJMLRECMX-UHFFFAOYSA-N[1][3]

Physical Properties

The physical state of this compound is typically a clear, pale yellow liquid.[4] Key physical data are summarized in the table below.

PropertyValue
Appearance Clear pale yellow Liquid[4]
Boiling Point 212 °C (lit.)[3][4][6][7]
Melting Point 43 °C[4]
Density 1.54 g/mL at 25 °C (lit.)[3][7]
Refractive Index n20/D 1.574 (lit.)[3][7]
Flash Point 104.4 °C (219.9 °F) - closed cup[3]

Chemical Properties and Reactivity

This compound is stable under normal conditions.[5] It should be stored in a cool, dark place, preferably under an inert gas, as it may be sensitive to light and air.[8] Incompatible materials include strong oxidizing agents.[5] Hazardous decomposition products upon combustion can include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]

This compound serves as a versatile building block in organic synthesis.[1] Its applications include the synthesis of pharmaceuticals and agrochemicals.[1] The bromine and chlorine substituents on the aromatic ring can participate in various chemical reactions, including cross-coupling reactions.[1]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported. The choice of method often depends on the available starting materials and desired purity.

Common Synthesis Methods:

  • From 4-bromo-2-nitrotoluene: A common laboratory preparation involves the reduction of the nitro group of 4-bromo-2-nitrotoluene, followed by a Sandmeyer reaction or similar method to introduce the chlorine atom.[1][3][7]

  • Halogenation of Toluene: Direct electrophilic halogenation of toluene with bromine and chlorine can be employed, though this may lead to a mixture of isomers requiring separation.[1]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to construct the molecule from simpler precursors.[1]

A general workflow for a typical laboratory synthesis is illustrated below.

General laboratory synthesis workflow.

A potential synthetic pathway starting from 4-bromotoluene (B49008) is visualized below.

Synthesis_of_4_Bromo_2_chlorotoluene start 4-Bromotoluene step1 Nitration (HNO3, H2SO4) start->step1 intermediate 4-Bromo-2-nitrotoluene step1->intermediate step2 Reduction (e.g., Fe, HCl) intermediate->step2 intermediate2 5-Bromo-2-methylaniline step2->intermediate2 step3 Sandmeyer Reaction (NaNO2, HCl, CuCl) intermediate2->step3 end This compound step3->end

Potential synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in various fields:

  • Pharmaceutical Development: It serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.[1]

  • Material Science: Its derivatives can be utilized in the development of new materials, such as polymers and dyes.[1]

  • Chemical Research: It is used in studies exploring reaction mechanisms and developing new synthetic methodologies.[1]

  • Enzyme Inhibition Studies: It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, which are crucial for drug metabolism.[1] This property makes it relevant for studies on drug-drug interactions and toxicology.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classification:

HazardCategory
Acute Oral Toxicity Category 4[5][9]
Acute Dermal Toxicity Category 4[5][9]
Acute Inhalation Toxicity Category 4[5][9]
Skin Corrosion/Irritation Category 2[5][9][10]
Serious Eye Damage/Irritation Category 2[5][9][10]
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)[5][9][10]

GHS Hazard Statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[9]

  • H315: Causes skin irritation.[1][3][9][10][11]

  • H319: Causes serious eye irritation.[1][3][9][10][11]

  • H335: May cause respiratory irritation.[1][3][9][10]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[5][10] Ensure eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][10][11] For respiratory protection, a dust mask type N95 (US) or equivalent is recommended.[3]

  • Handling: Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe vapors or mist.[10] Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a cool, well-ventilated place with the container tightly closed.[8][9][10] Store locked up.[9][10]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9][10]

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[5][10][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][10][11]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]

The logical flow from hazard identification to necessary precautions is outlined in the diagram below.

Hazard_Logic cluster_hazards Identified Hazards cluster_precautions Precautionary Actions H1 Skin Irritation (H315) P1 Wear Protective Gloves (P280) H1->P1 P5 Wash Hands After Use (P264) H1->P5 H2 Eye Irritation (H319) P2 Wear Eye Protection (P280) H2->P2 H3 Respiratory Irritation (H335) P3 Use in Ventilated Area (P271) H3->P3 P4 Avoid Breathing Vapors (P261) H3->P4 H4 Harmful (H302, H312, H332) H4->P1 H4->P3 H4->P4 H4->P5

Logical relationship between hazards and precautions.

References

Technical Guide: Synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the multi-step synthesis of 4-Bromo-2-chlorotoluene, a valuable building block in the development of pharmaceuticals and specialty chemicals. The synthesis commences with the selective reduction of the nitro group in 4-bromo-2-nitrotoluene (B1266186) to yield the intermediate, 4-bromo-2-aminotoluene. This intermediate is then converted to a diazonium salt, which subsequently undergoes a copper(I)-catalyzed Sandmeyer reaction to afford the final product. This guide furnishes detailed experimental protocols, a summary of quantitative data, and a workflow visualization to ensure reproducibility and aid in laboratory-scale production.

Synthetic Pathway Overview

The synthesis of this compound from 4-bromo-2-nitrotoluene is a three-step process:

  • Reduction of Nitro Group: The nitro group of the starting material is selectively reduced to a primary amine using iron powder in the presence of an acidic medium.

  • Diazotization: The resulting 4-bromo-2-aminotoluene is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a stable arenediazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then subjected to a reaction with copper(I) chloride, which facilitates the substitution of the diazonium group with a chlorine atom, yielding this compound.[1][2][3]

Quantitative Data

The physical and chemical properties of the key compounds in this synthetic pathway are summarized in the table below for easy reference.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Bromo-2-nitrotoluene4-Bromo-2-nitrotolueneC₇H₆BrNO₂216.0345-48130 (at 12 mmHg)
4-Bromo-2-aminotoluene4-Bromo-2-aminotolueneC₇H₈BrN186.0557-59240
This compoundthis compoundC₇H₆BrCl205.48N/A212

Experimental Protocols

This section details the step-by-step procedures for the synthesis.

Step 1: Reduction of 4-Bromo-2-nitrotoluene to 4-Bromo-2-aminotoluene

This procedure is adapted from standard methods for the reduction of aromatic nitro compounds using iron.[4][5]

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a solvent mixture of ethanol and water (e.g., 4:1 v/v).

    • Add 4-bromo-2-nitrotoluene (1.0 eq) to the solvent.

    • To this suspension, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).

    • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous residue with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude 4-bromo-2-aminotoluene, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2 & 3: Diazotization and Sandmeyer Reaction to form this compound

This protocol is a comprehensive procedure for the diazotization of the intermediate amine and its subsequent conversion to the final product via a Sandmeyer reaction.[6][7]

  • Materials:

    • 4-Bromo-2-aminotoluene

    • Hydrochloric acid (HCl, concentrated)

    • Sodium nitrite (NaNO₂)

    • Copper(I) chloride (CuCl)

    • Water (H₂O)

    • Diethyl ether or Dichloromethane (B109758) for extraction

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Preparation of the Diazonium Salt:

      • In a beaker or flask, dissolve 4-bromo-2-aminotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid (e.g., 3.0 eq) and water.

      • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

      • Prepare a solution of sodium nitrite (e.g., 1.1 eq) in cold water.

      • Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained below 5 °C.

      • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt is complete at this stage. Keep this solution cold for the next step.

    • Sandmeyer Reaction:

      • In a separate flask, dissolve copper(I) chloride (e.g., 1.2 eq) in concentrated hydrochloric acid.

      • Cool this solution in an ice bath.

      • Slowly and carefully, add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

      • A vigorous evolution of nitrogen gas will be observed. Allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes until the gas evolution ceases.

    • Work-up and Purification:

      • Cool the reaction mixture to room temperature.

      • Extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x volume of aqueous layer).

      • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

      • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

      • The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow oil.

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the synthesis.

SynthesisWorkflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Sandmeyer Reaction Start 4-Bromo-2-nitrotoluene Reagents1 Fe, NH4Cl EtOH/H2O Process1 Reflux (2-4h) Reagents1->Process1 Workup1 Filtration, Extraction, Drying Process1->Workup1 Intermediate 4-Bromo-2-aminotoluene Workup1->Intermediate Reagents2 NaNO2, HCl 0-5 °C Intermediate->Reagents2 Process2 Stir (30 min) Reagents2->Process2 Diazonium Arenediazonium Salt Process2->Diazonium Reagents3 CuCl, HCl Diazonium->Reagents3 Process3 Warm to RT, then Heat Reagents3->Process3 Workup2 Extraction, Washing, Drying Process3->Workup2 Purification Vacuum Distillation Workup2->Purification End This compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

SignalingPathways A 4-Bromo-2-nitrotoluene (C7H6BrNO2) B 4-Bromo-2-aminotoluene (C7H8BrN) A->B Reduction (Fe/NH4Cl) C 4-Bromo-2-methylbenzenediazonium chloride (C7H7BrClN2) B->C Diazotization (NaNO2/HCl) D This compound (C7H6BrCl) C->D Sandmeyer Reaction (CuCl)

Caption: Chemical transformation pathway from starting material to final product.

References

An In-depth Technical Guide to 4-Bromo-2-chlorotoluene (CAS Number: 89794-02-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorotoluene, with the CAS number 89794-02-5, is a halogenated aromatic compound. Its chemical structure, featuring a toluene (B28343) backbone substituted with bromine and chlorine atoms at the 4 and 2 positions respectively, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis and reactivity, potential applications in research and drug development, and safety and handling information. The unique substitution pattern of this molecule influences its reactivity and makes it a valuable building block for more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValue
CAS Number 89794-02-5
IUPAC Name 4-bromo-2-chloro-1-methylbenzene
Molecular Formula C₇H₆BrCl
Molecular Weight 205.48 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 212 °C
Density 1.54 g/mL at 25 °C
Refractive Index (n20/D) 1.574
Flash Point 104.4 °C (closed cup)
Solubility Sparingly soluble in water

Synthesis and Reactivity

Synthesis

Several synthetic routes to this compound have been reported. A common and effective method involves the electrophilic bromination of 2-chlorotoluene (B165313). Due to the ortho- and para-directing effects of both the methyl and chloro substituents, careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Proposed Experimental Protocol: Bromination of 2-Chlorotoluene

  • Materials: 2-chlorotoluene, bromine, iron(III) bromide (FeBr₃) as a catalyst, and a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorotoluene in the chosen solvent.

    • Add a catalytic amount of iron(III) bromide to the solution.

    • Cool the mixture in an ice bath to control the reaction temperature.

    • Slowly add bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel with continuous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.

    • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

Another reported synthetic pathway is the Sandmeyer reaction starting from 2-chloro-4-methylaniline. This involves diazotization of the amine followed by treatment with a copper(I) bromide solution.

G 2-Chlorotoluene 2-Chlorotoluene This compound This compound 2-Chlorotoluene->this compound Br2, FeBr3 2-chloro-4-methylaniline 2-chloro-4-methylaniline Diazonium Salt Diazonium Salt 2-chloro-4-methylaniline->Diazonium Salt NaNO2, HBr Diazonium Salt->this compound CuBr

Caption: Synthetic pathways to this compound.

Chemical Reactivity

The presence of two different halogen atoms and a methyl group on the aromatic ring imparts a rich reactivity to this compound.

  • Suzuki Coupling: The bromo substituent is more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the selective formation of a new carbon-carbon bond at the 4-position.

Representative Experimental Protocol: Suzuki Coupling

  • Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-B(OR)2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product This compound This compound This compound->Oxidative Addition Arylboronic acid Arylboronic acid Arylboronic acid->Transmetalation

Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

  • Other Reactions: The compound can also undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. The methyl group can be oxidized to a carboxylic acid or halogenated under radical conditions.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of various target molecules in the pharmaceutical, agrochemical, and materials science sectors.

  • Pharmaceutical Synthesis: As a halogenated intermediate, it is used to construct more complex molecules that may possess biological activity. The differential reactivity of the bromine and chlorine atoms allows for sequential, site-selective modifications.

  • Biological Activity as a Cytochrome P450 Inhibitor: this compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are crucial for the metabolism of a wide range of drugs. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of this compound (or a derivative) could alter the pharmacokinetics and efficacy of other drugs.

Experimental Workflow: In Vitro Cytochrome P450 Inhibition Assay

A typical in vitro assay to determine the inhibitory potential of this compound on CYP1A2 or CYP2C9 would involve the following steps:

  • Preparation of Reagents:

    • Human liver microsomes (as a source of CYP enzymes).

    • A probe substrate specific for the CYP isoform being tested (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9).

    • NADPH regenerating system (to provide the necessary cofactor for the enzyme).

    • This compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • A known inhibitor for the specific CYP isoform as a positive control.

  • Incubation:

    • Incubate the human liver microsomes, the probe substrate, and different concentrations of this compound (or the positive control) at 37 °C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Allow the reaction to proceed for a specific time.

  • Termination and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the amount of metabolite formed from the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Determine the rate of metabolite formation at each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Microsomes, Substrate, Inhibitor Start Reaction Start Reaction Incubation->Start Reaction Add NADPH Terminate Reaction Terminate Reaction Start Reaction->Terminate Reaction Quench Analyze Analyze Terminate Reaction->Analyze LC-MS/MS Determine IC50 Determine IC50 Analyze->Determine IC50 Data Analysis

Caption: Workflow for a CYP450 inhibition assay.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.3-2.4 ppm) and three signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the benzene (B151609) ring. The coupling patterns of the aromatic protons would be indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the methyl carbon (around 20 ppm) and six for the aromatic carbons, including the two carbons bonded to the halogens which would be significantly influenced by their electronegativity.

  • IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic ring and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively). C=C stretching vibrations for the aromatic ring would appear in the 1600-1450 cm⁻¹ region. C-Br and C-Cl stretching vibrations would be observed in the fingerprint region (below 1000 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (205.48). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic pattern of isotopic peaks (M, M+2, M+4) would be observed for the molecular ion and fragments containing both halogens.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

  • First Aid:

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • In case of accidental ingestion or significant exposure, seek immediate medical attention.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceuticals and functional materials. Its distinct reactivity, stemming from the specific arrangement of its functional groups, allows for selective chemical transformations. The compound's inhibitory activity towards key drug-metabolizing enzymes, CYP1A2 and CYP2C9, highlights the importance of considering its metabolic effects in drug discovery and development. Proper safety and handling procedures are essential when working with this compound. Further research into its applications and biological interactions will continue to unlock its full potential for scientific and industrial advancements.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-chlorotoluene

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound utilized as a key intermediate in organic synthesis. The document details its molecular structure, physicochemical properties, and illustrative synthetic protocols, presenting data in a format accessible to researchers and professionals in chemistry and drug development.

Compound Identification and Properties

This compound, systematically named 4-bromo-2-chloro-1-methylbenzene, is a disubstituted toluene (B28343) derivative. Its unique substitution pattern makes it a versatile building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical and Identification Data for this compound

PropertyValueReference(s)
IUPAC Name 4-bromo-2-chloro-1-methylbenzene[1][2]
CAS Number 89794-02-5[1][2]
Molecular Formula C₇H₆BrCl[1][2]
Molecular Weight 205.48 g/mol [1][2]
Physical State Clear liquid[3][4][5]
Boiling Point 212 °C[3][6]
Density 1.54 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.574[6]
SMILES CC1=C(C=C(C=C1)Br)Cl[1][7]
InChI Key LIFMTDJMLRECMX-UHFFFAOYSA-N[1]

Molecular Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a methyl group (defining it as a toluene derivative), a chlorine atom at position 2, and a bromine atom at position 4.

Figure 1: Molecular structure of this compound.

Synthesis Protocols

This compound serves as an intermediate in various chemical syntheses.[5] While specific, detailed protocols for its direct synthesis are not widely published in peer-reviewed journals, its preparation can be achieved through multi-step reaction sequences.[1] One common conceptual pathway involves the nitration of 4-bromotoluene, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer reaction to introduce the chlorine atom.[1]

Below is a representative experimental protocol for the synthesis of a structurally similar isomer, 2-Bromo-4-chlorotoluene, via a Sandmeyer reaction. This methodology illustrates the key chemical transformations involved in producing such halogenated toluenes.

Illustrative Protocol: Synthesis of 2-Bromo-4-chlorotoluene from 5-Chloro-2-methylaniline (B43014) [8]

This procedure is adapted from a known synthesis of an isomer and serves as a practical example.[8]

  • Diazotization:

    • Slowly add 142 g (1.00 mol) of melted 5-chloro-2-methylaniline to 1200 mL of 23% aqueous hydrobromic acid (HBr) in a 3000 mL beaker.

    • Stir the mixture for 20 minutes using a mechanical stirrer and cool to -5 °C in an ice-salt bath.

    • Prepare a solution of 70.0 g (1.00 mol) of sodium nitrite (B80452) (NaNO₂) in 400 mL of water.

    • Add the NaNO₂ solution dropwise to the aniline (B41778) mixture over 1.5 hours, maintaining the temperature at -5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of 144 g (1.00 mol) of copper(I) bromide (CuBr) in 400 mL of 47% HBr at 0 °C.

    • Add the freshly prepared diazonium salt solution in several portions to the CuBr solution.

    • Warm the resulting mixture to 70 °C and stir for 30 minutes.

    • Cool the mixture to room temperature.

  • Extraction and Purification:

    • Extract the product from the reaction mixture with methyl-tert-butyl ether (3 x 500 mL).

    • Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), and evaporate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to yield the final compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Workup & Purification A 5-Chloro-2-methylaniline + Aqueous HBr B Cool to -5 °C A->B C Add NaNO₂ Solution (dropwise) B->C D Diazonium Salt Formation C->D F Add Diazonium Salt D->F Transfer E CuBr in HBr at 0 °C E->F G Warm to 70 °C F->G H Crude Product Mixture G->H I Solvent Extraction (MTBE) H->I Transfer J Drying (K₂CO₃) I->J K Solvent Evaporation J->K L Fractional Distillation K->L M Pure 2-Bromo-4-chlorotoluene L->M

Figure 2: Workflow for the synthesis of a halo-toluene via Sandmeyer reaction.

Applications in Research and Development

This compound is primarily used as a versatile building block in organic synthesis. Its halogenated structure allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitution, making it a valuable precursor for:

  • Pharmaceuticals: It serves as a starting material for the synthesis of complex molecules with potential therapeutic properties.[1]

  • Agrochemicals: The compound is used in the development of new pesticides and herbicides.

  • Material Science: Its derivatives can be incorporated into polymers or dyes to create materials with specific properties like flame retardancy or enhanced conductivity.[1]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, within a chemical fume hood to ensure adequate ventilation.[3] Store in a cool, dry place in a tightly sealed container.

References

Spectroscopic Characterization of 4-Bromo-2-chlorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-2-chlorotoluene. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is generated based on established principles of spectroscopy and analysis of structurally similar compounds. This guide also includes detailed experimental protocols for acquiring such spectra, intended to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Accurate characterization of such intermediates is crucial for quality control and reaction monitoring. Spectroscopic techniques, including NMR, IR, and MS, are fundamental tools for the structural elucidation and identification of organic compounds. This guide offers a detailed summary of the expected spectroscopic data for this compound, presented in a clear and accessible format.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established empirical rules and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the bromine and chlorine substituents.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.55d1HH-3
~ 7.30dd1HH-5
~ 7.15d1HH-6
~ 2.35s3H-CH₃

Predicted in CDCl₃ at 400 MHz. d = doublet, dd = doublet of doublets, s = singlet.

2.1.2. ¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 138.5C-1
~ 134.0C-2
~ 132.5C-3
~ 121.0C-4
~ 131.0C-5
~ 128.0C-6
~ 20.0-CH₃

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to C-H stretching and bending, C=C aromatic stretching, and C-X (halogen) stretching vibrations.

Table 3: Predicted Significant IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2970-2850MediumMethyl C-H Stretch
1600-1450StrongAromatic C=C Stretch
1100-1000StrongC-Cl Stretch
700-600StrongC-Br Stretch
Mass Spectrometry (MS)

The mass spectrum of this compound will display a molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine. The fragmentation pattern will provide further structural information.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
204/206/208~100 / ~130 / ~30[M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for Br and Cl)
169/171Moderate[M-Cl]⁺
125Moderate[M-Br]⁺
90High[C₇H₆]⁺

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

3.1.2. ¹H NMR Spectroscopy A ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For signal enhancement, 16 to 64 scans are typically co-added.

3.1.3. ¹³C NMR Spectroscopy A ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR) A small amount of the solid this compound is placed directly onto the crystal of an ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Introduction and Ionization The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected. Electron Ionization (EI) at 70 eV is a common method for generating ions.

3.3.2. Mass Analysis The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion.

Visualizations

Molecular Structure and Spectroscopic Analysis Workflow

G Figure 1: Structure and Spectroscopic Analysis of this compound cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation Structure This compound (C₇H₆BrCl) NMR NMR Structure->NMR IR IR Structure->IR MS MS Structure->MS NMR_Data Proton & Carbon Environments (Chemical Shift, Multiplicity) NMR->NMR_Data IR_Data Functional Groups (Vibrational Frequencies) IR->IR_Data MS_Data Molecular Weight & Formula (m/z, Isotopic Pattern) MS->MS_Data

Caption: Structure and spectroscopic analysis workflow.

Logical Workflow for Compound Identification

Caption: Logical workflow for spectroscopic identification.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the data presented is predictive, it serves as a valuable reference for researchers. The detailed experimental protocols offer practical guidance for obtaining high-quality spectra for this and similar compounds. The application of these spectroscopic techniques is essential for the unambiguous identification and quality assessment of chemical entities in research and development.

An In-depth Technical Guide on the Solubility of 4-Bromo-2-chlorotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-2-chlorotoluene in various organic solvents. Due to a lack of specific quantitative public data for this compound, this document presents a framework for solubility determination, including detailed experimental protocols and illustrative data. The methodologies described herein are standard in the pharmaceutical and chemical industries for characterizing the physicochemical properties of compounds, a critical step in drug development and process chemistry.

Introduction to this compound

This compound is a substituted aromatic hydrocarbon with the molecular formula C₇H₆BrCl. Its structure, featuring a toluene (B28343) backbone with bromine and chlorine substituents, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The solubility of this compound in organic solvents is a crucial parameter for its synthesis, purification, formulation, and biological screening.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. As a halogenated aromatic hydrocarbon, this compound is a relatively nonpolar molecule. Therefore, it is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents and low solubility in highly polar solvents like water. Factors influencing its solubility include:

  • Solute-Solvent Interactions: Favorable van der Waals forces between this compound and nonpolar organic solvents will promote dissolution.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound will impact its solubility.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.

Solubility Profile of this compound

While specific, publicly available quantitative solubility data for this compound is limited, a qualitative assessment suggests it is soluble in a range of common organic solvents. The following table provides hypothetical, yet representative, solubility data for illustrative purposes. These values are intended to guide researchers in solvent selection for experimental work.

SolventChemical ClassPolarity IndexIllustrative Solubility ( g/100 mL) at 25°C
TolueneAromatic Hydrocarbon2.4> 50
DichloromethaneHalogenated Hydrocarbon3.1> 50
AcetoneKetone5.130 - 50
Ethyl AcetateEster4.420 - 40
MethanolAlcohol5.15 - 15
HexaneAliphatic Hydrocarbon0.110 - 20
AcetonitrileNitrile5.815 - 25
N,N-Dimethylformamide (DMF)Amide6.4> 50
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2> 50

Note: This data is illustrative and should be confirmed by experimental determination.

Experimental Determination of Solubility

Accurate determination of solubility is essential for process development and formulation. The following are standard experimental protocols for quantifying the solubility of a compound like this compound.

Equilibrium Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

Principle: An excess of the solid compound is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

  • Filtration: Immediately filter the supernatant through a compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved microparticles.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable mobile phase. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Gravimetric Method

This method is simpler but may be less precise than the shake-flask method.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Protocol:

  • Prepare Saturated Solution: Follow steps 1-4 of the Equilibrium Shake-Flask Method.

  • Sampling: Carefully pipette a precise volume (e.g., 10.0 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

  • Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Drying: Place the evaporating dish in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

  • Weighing: Cool the dish in a desiccator and weigh it accurately.

  • Calculation: The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved solute. Calculate the solubility in g/100 mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 4-bromo- 2-chlorotoluene to vial B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-48 hours) B->C D Allow excess solid to sediment C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC) G->H I Calculate Solubility H->I

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Conclusion

Understanding the solubility of this compound in organic solvents is fundamental for its effective use in research and development. This guide has provided a theoretical framework, illustrative data, and detailed experimental protocols for determining this critical parameter. By employing the methodologies outlined, researchers can generate reliable solubility data to inform solvent selection, optimize reaction conditions, and guide formulation strategies, thereby accelerating the development of new chemical entities and products.

reaction mechanisms involving 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanisms of 4-Bromo-2-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₇H₆BrCl, is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis.[1][2][3] Its unique substitution pattern—a methyl group and two different halogen atoms on a benzene (B151609) ring—provides multiple reactive sites, making it a valuable building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries.[4] This guide provides a detailed exploration of the core reaction mechanisms involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

A critical aspect of its reactivity is the chemoselectivity between the C-Br and C-Cl bonds. The carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a lower bond dissociation energy.[5] Consequently, the oxidative addition of the C-Br bond to a low-valent palladium(0) catalyst is kinetically favored and often the rate-determining step. This allows for selective functionalization at the C4 position while leaving the C-Cl bond intact for subsequent transformations.[5][6]

G cluster_cycle Catalytic Cycle cluster_legend Legend pd0 Pd(0)L_n pd2 Ar-Pd(II)L_n-X pd0->pd2 Oxidative Addition (Ar-X) pd2_nu Ar-Pd(II)L_n-R' pd2->pd2_nu pd2_nu->pd0 Reductive Elimination product Ar-R' pd2_nu->product Product Release ArX Ar-X = this compound RM R'-M = Organoboron (Suzuki) or Alkene (Heck)

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Quantitative Data: Suzuki-Miyaura Coupling

The following table presents illustrative data for the Suzuki-Miyaura coupling of aryl halides, demonstrating typical conditions and yields. While this data is for a related substrate, it provides a reasonable expectation for the performance of this compound, particularly highlighting the selective reactivity of the C-Br bond.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Substrate Note
1p-Tolylboronic acidPd(OAc)₂ (0.2)Cs₂CO₃Toluene (B28343)/H₂O802951-Bromo-2-(chloromethyl)benzene[7]
2(4-Methoxyphenyl)boronic acidPd(OAc)₂ (0.2)Cs₂CO₃Toluene/H₂O802921-Bromo-2-(chloromethyl)benzene[7]
3Phenylboronic acidPd₂(dba)₃ (5)K₂CO₃TolueneReflux464-90+Bromobenzoyl chlorides[8]
42-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME--~60-805-Bromoindazoles[9]
Experimental Protocol: Suzuki-Miyaura Coupling (General)

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-Br position of a bromo-chloro substituted arene.[5][7][10]

  • Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., this compound, 1.0 mmol), the corresponding arylboronic acid (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.2-2 mol%), a suitable ligand if required (e.g., PCy₃·HBF₄, 0.4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 10:1 or Dioxane/H₂O 4:1), via cannula to achieve a final substrate concentration of approximately 0.1-0.2 M.

  • Reaction : Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (typically 2-12 hours).

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the three existing substituents.

  • -CH₃ (Methyl) : Activating, ortho, para-director.

  • -Cl (Chloro) : Deactivating, ortho, para-director.

  • -Br (Bromo) : Deactivating, ortho, para-director.

The activating methyl group is the dominant directing group.[11] Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the methyl group (C3 and C5). Steric hindrance from the adjacent chlorine atom at C2 may slightly disfavor substitution at C3 compared to C5.

General mechanism for Electrophilic Aromatic Substitution (EAS).
Experimental Protocol: Nitration (General)

This protocol outlines a general procedure for the nitration of an activated toluene derivative.

  • Preparation : In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) with stirring to generate the nitronium ion (NO₂⁺).

  • Substrate Addition : Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., glacial acetic acid or excess sulfuric acid). Add this solution dropwise to the cold nitrating mixture, ensuring the temperature remains below 10 °C.

  • Reaction : After the addition is complete, allow the mixture to stir at low temperature for a specified time (e.g., 1-3 hours), then let it slowly warm to room temperature.

  • Monitoring : Monitor the reaction for the consumption of the starting material using TLC or GC-MS.

  • Quenching : Carefully pour the reaction mixture over crushed ice.

  • Work-up : The precipitated solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the nitrated derivative.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[11] this compound lacks such activating groups and is therefore generally unreactive towards the classic addition-elimination SNAr mechanism under standard conditions.

However, under forcing conditions (e.g., high temperature and strong base like NaNH₂), substitution can proceed via a benzyne (B1209423) (aryne) intermediate through an elimination-addition mechanism. In this pathway, a proton is first abstracted from a position ortho to one of the halogens, followed by the elimination of the halide to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the product. This mechanism can lead to a mixture of regioisomers.

G start This compound anion Aryl Anion start->anion 1. Elimination (Base, -H+) benzyne Benzyne Intermediate anion->benzyne 2. Elimination (-X⁻) adduct Nucleophilic Adduct benzyne->adduct 3. Addition (Nu⁻) product Substituted Product adduct->product 4. Protonation (H+)

Plausible benzyne mechanism for Nucleophilic Aromatic Substitution.

Formation of Organometallic Intermediates

The C-Br bond of this compound can be used to form organometallic reagents, such as Grignard or organolithium reagents. These intermediates are powerful nucleophiles and are crucial for forming new carbon-carbon bonds.

Grignard Reagent Formation

The reaction involves the insertion of magnesium metal into the C-Br bond, which is more reactive than the C-Cl bond.[12] The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are strong bases and react readily with protic solvents like water.[4][13]

Experimental Protocol: Grignard Reagent Formation (General)
  • Setup : All glassware must be rigorously oven- or flame-dried and assembled under an inert atmosphere (e.g., nitrogen) while hot.

  • Magnesium Activation : Place magnesium turnings (1.1-1.2 equiv) in the reaction flask. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium surface.[14]

  • Solvent Addition : Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium.

  • Initiation : Prepare a solution of this compound (1.0 equiv) in the anhydrous ether. Add a small portion (~10%) of this solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and gentle refluxing begins.[14] Gentle warming may be required.

  • Addition : Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

  • Completion : After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure full conversion. The resulting dark grey or brown solution of the Grignard reagent is then used immediately in subsequent reactions.[4]

Conclusion

This compound is a highly valuable and synthetically flexible intermediate. Its reactivity is dominated by the chemoselective functionalization of the carbon-bromine bond via metal-catalyzed cross-coupling and organometallic reagent formation. The directing effects of its substituents also allow for predictable outcomes in electrophilic aromatic substitution. While less reactive towards traditional nucleophilic aromatic substitution, it can be functionalized under more forcing conditions. A thorough understanding of these distinct reaction mechanisms is essential for researchers to effectively utilize this compound in the design and execution of complex synthetic pathways for novel pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to 4-Bromo-2-chlorotoluene: Safety, Handling, and Material Safety Data Sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4-Bromo-2-chlorotoluene (CAS No. 89794-02-5). It includes a summary of its physicochemical properties, toxicological data, and detailed protocols for its use and emergency management. This document is intended to supplement, not replace, institutional safety protocols and the full Safety Data Sheet (SDS).

Chemical and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₆BrCl. It is a vital building block in the synthesis of various pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Weight 205.48 g/mol [2][3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 212 °C (lit.)[5]
Density 1.54 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.574 (lit.)[5]
Flash Point 95 °C / 203 °F[4]
Solubility Insoluble in water. Soluble in organic solvents.[4]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[6] The primary hazards are summarized in Table 2.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Acute Toxicity, Dermal4H312: Harmful in contact with skin.
Acute Toxicity, Inhalation4H332: Harmful if inhaled.
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Signal Word: Warning[6]

Hazard Pictograms:

alt text

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before use.[3]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mist.[6]

  • Use only in a chemical fume hood.[4]

  • Keep away from heat, sparks, and open flames.[4]

  • Ground all equipment when transferring large quantities to prevent static discharge.

  • Wash hands thoroughly after handling.[6]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Store away from heat and sources of ignition.[4]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Accidental Release Measures
  • Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material using a non-sparking tool and place it in a designated hazardous waste container.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is considered a halogenated organic hazardous waste.[7] Do not dispose of it down the drain or in regular trash.[7] Contact your institution's environmental health and safety office for specific disposal guidelines.[8]

Experimental Protocols

This compound is a versatile intermediate in organic synthesis, often utilized in cross-coupling reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[9][10] this compound can serve as the organic halide partner.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).[11]

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.[11]

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling_Workflow reagents Combine Reactants: This compound, Boronic Acid, Base, Pd Catalyst solvent Add Degassed Solvent reagents->solvent 1 reaction Heat and Stir under Inert Atmosphere solvent->reaction 2 workup Aqueous Workup and Extraction reaction->workup 3 purification Purification by Chromatography workup->purification 4 product Isolated Product purification->product 5

Suzuki-Miyaura Coupling Experimental Workflow

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of certain cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C9.[1] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[12] Inhibition of these enzymes can lead to drug-drug interactions, altering the pharmacokinetics and potentially leading to adverse effects.

The mechanism of inhibition is likely competitive, where this compound binds to the active site of the enzyme, preventing the substrate from binding and being metabolized.

CYP450_Inhibition cluster_cyp1a2 CYP1A2 Pathway cluster_cyp2c9 CYP2C9 Pathway CYP1A2_Substrate CYP1A2 Substrate (e.g., Caffeine, Theophylline) CYP1A2 CYP1A2 Enzyme CYP1A2_Substrate->CYP1A2 Metabolite1 Metabolite CYP1A2->Metabolite1 CYP2C9_Substrate CYP2C9 Substrate (e.g., Warfarin, Ibuprofen) CYP2C9 CYP2C9 Enzyme CYP2C9_Substrate->CYP2C9 Metabolite2 Metabolite CYP2C9->Metabolite2 Inhibitor This compound Inhibitor->CYP1A2 Inhibitor->CYP2C9

Inhibition of CYP1A2 and CYP2C9 by this compound

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, based on its classification, it is considered harmful if swallowed, inhaled, or in contact with skin.[2] It is also an irritant to the skin, eyes, and respiratory system.[4] Long-term exposure effects are not well-documented, and there is no data available on its carcinogenicity, mutagenicity, or reproductive toxicity.[4]

Conclusion

This compound is a valuable chemical intermediate with significant applications in research and development. However, it is a hazardous substance that requires careful handling and adherence to strict safety protocols. All personnel working with this compound should be thoroughly familiar with its hazards, proper handling procedures, and emergency response measures as outlined in the full Safety Data Sheet and institutional guidelines. Further research is needed to fully characterize its toxicological profile and the mechanisms of its biological activity.

References

Methodological & Application

Application Notes: The Versatile Role of 4-Bromo-2-chlorotoluene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-chlorotoluene is a halogenated aromatic compound that serves as a crucial and versatile building block in the synthesis of complex organic molecules.[1][2] Its distinct substitution pattern, featuring a methyl group and two different halogens (bromine and chlorine), offers chemists a platform for regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds, along with the potential for modifying the methyl group, makes it an ideal starting material for constructing a wide array of pharmaceutical intermediates. This document outlines key applications and detailed protocols for utilizing this compound in the synthesis of valuable precursors for active pharmaceutical ingredients (APIs).

Core Applications in Pharmaceutical Synthesis

The strategic importance of this compound lies in its ability to participate in a variety of powerful cross-coupling and functional group transformation reactions. These reactions are foundational in modern medicinal chemistry for forging the carbon-carbon and carbon-heteroatom bonds that constitute the backbones of many drugs.

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most prominent application. The higher reactivity of the C-Br bond compared to the C-Cl bond in typical palladium-catalyzed systems allows for selective functionalization at the 4-position.

    • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters. This is essential for creating biaryl structures, which are prevalent in many pharmaceuticals, including the "sartan" class of antihypertensives.[3]

    • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines. This reaction is a cornerstone for synthesizing aryl amines, a common motif in drug molecules.[4][5]

    • Sonogashira Coupling: Forms C-C bonds by coupling with terminal alkynes. This introduces alkynyl moieties that can be key structural elements or handles for further elaboration in drug candidates.[6][7]

  • Cyanation Reactions: The introduction of a nitrile (-CN) group via palladium-catalyzed cyanation transforms the aryl halide into a benzonitrile (B105546) derivative. Benzonitriles are valuable intermediates, convertible to amines, carboxylic acids, or tetrazoles, the latter being a key feature in sartan drugs.[8][9]

  • Organometallic Intermediate Formation:

    • Lithiation/Halogen-Metal Exchange: Reaction with organolithium reagents (e.g., n-butyllithium) preferentially occurs at the more reactive C-Br bond, generating an aryllithium species. This potent nucleophile can then react with a wide range of electrophiles to form new C-C bonds.[10]

    • Grignard Reaction: Formation of a Grignard reagent (Ar-MgBr) provides a less reactive but highly useful organometallic intermediate for additions to carbonyls and other electrophiles.

  • Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to an aldehyde, carboxylic acid, or hydroxymethyl group, providing another point for molecular modification. For instance, oxidation to a benzoic acid derivative is a key step in the synthesis of intermediates for drugs like Dapagliflozin.[11]

Data Presentation: Summary of Key Reactions

The following tables summarize typical conditions and outcomes for the key transformations of this compound.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System (Typical) Base Solvent Temp (°C) Yield (%) Ref.
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ or Pd(OAc)₂/ligand K₂CO₃, Na₂CO₃ Toluene/H₂O, Dioxane 80-110 75-95 [3],[12]
Buchwald-Hartwig Primary/Secondary Amine Pd(OAc)₂ / BINAP or other phosphine (B1218219) ligand NaOt-Bu, K₃PO₄ Toluene, Dioxane 80-120 70-90 [4],[13]

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 25-80 | 80-98 |[14],[15] |

Table 2: Other Key Transformations

Reaction Type Reagent(s) Product Type Solvent Temp (°C) Notes Ref.
Cyanation Zn(CN)₂, KCN Aryl Nitrile DMF, NMP 80-140 Often requires a Pd catalyst (e.g., Pd(PPh₃)₄). [9]
Lithiation n-BuLi Aryllithium THF, Et₂O -78 Creates a highly reactive nucleophile for subsequent steps. [10]

| Oxidation | KMnO₄, CrO₃ | Benzoic Acid | H₂O, Acetone | 25-100 | Oxidation of the benzylic methyl group. |[11] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 4-aryl-2-chlorotoluene derivative.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • Toluene and Water (4:1 mixture)

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source.

  • Methodology:

    • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Add the palladium catalyst, followed by the toluene/water solvent mixture.

    • Fit the flask with a reflux condenser under the inert atmosphere.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4-aryl-2-chlorotoluene.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of an N-aryl-4-amino-2-chlorotoluene derivative.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

    • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.04 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous Toluene

    • Schlenk tube or similar reaction vessel.

  • Methodology:

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, BINAP, and sodium tert-butoxide to a Schlenk tube.

    • Add anhydrous toluene, followed by this compound and the desired amine.

    • Seal the vessel and heat the mixture to 100-110 °C with stirring.

    • Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed (typically 8-24 hours).

    • Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

    • Purify the residue via flash column chromatography to obtain the N-arylated product.[4][16]

Protocol 3: General Procedure for Palladium-Catalyzed Cyanation

This protocol describes the synthesis of 4-cyano-2-chlorotoluene.

  • Materials:

    • This compound (1.0 equiv)

    • Zinc Cyanide [Zn(CN)₂] (0.6 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Inert atmosphere reaction setup.

  • Methodology:

    • Add this compound, Zn(CN)₂, and Pd(PPh₃)₄ to a dry flask under an inert atmosphere.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120 °C and stir until the reaction is complete as indicated by TLC or GC analysis.

    • Cool the mixture to room temperature and pour it into an aqueous solution of sodium bicarbonate.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove residual DMF.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 4-cyano-2-chlorotoluene.[9]

Visualizations

G Synthetic Pathways from this compound cluster_reactions Key Transformations cluster_products Intermediate Classes start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira cyanation Cyanation (+ Zn(CN)₂) start->cyanation lithiation Lithiation / Grignard (+ BuLi or Mg) start->lithiation biaryl Biaryl Structures suzuki->biaryl arylamine Aryl Amines buchwald->arylamine alkynylarene Alkynyl Arenes sonogashira->alkynylarene benzonitrile Benzonitriles cyanation->benzonitrile functionalized Functionalized Arenes (via Organometallics) lithiation->functionalized

Caption: Key synthetic transformations of this compound.

G General Experimental Workflow setup 1. Reaction Setup (Reagents, Solvent, Catalyst under Inert Atmosphere) reaction 2. Thermal Reaction (Heating with Stirring) setup->reaction monitoring 3. Progress Monitoring (TLC / GC / LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup 4. Aqueous Work-up (Quenching & Extraction) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography or Recrystallization) workup->purification product Pure Intermediate purification->product

Caption: Standard workflow for synthesis and purification.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂(Br) pd0->pd_ox pd_trans Ar-Pd(II)L₂(R') pd_ox->pd_trans pd_trans->pd0 red_elim_label Reductive Elimination product Ar-R' pd_trans->product ox_add_label Oxidative Addition transmet_label Transmetalation arbr Ar-Br (this compound) arbr->pd_ox boronic R'-B(OH)₂ boronic->pd_trans base Base (e.g., K₂CO₃) base->pd_trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 4-Bromo-2-chlorotoluene as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chlorotoluene is a key aromatic building block utilized in the multi-step synthesis of various agrochemicals. Its unique substitution pattern allows for regioselective transformations, making it a valuable precursor for complex molecules with desired biological activities. This document provides detailed application notes and experimental protocols for the synthesis of the organophosphate insecticide profenofos (B124560), starting from this compound. The protocols described herein detail the transformation of this compound to the crucial intermediate 4-bromo-2-chlorophenol, followed by its conversion to profenofos.

Introduction

Halogenated aromatic compounds are fundamental components in the design and synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides.[1] The presence and position of halogen substituents on an aromatic ring can significantly influence the molecule's biological efficacy, metabolic stability, and mode of action. This compound, with its distinct bromine and chlorine atoms flanking a methyl group, offers a versatile platform for synthetic chemists to introduce further functionalities and construct complex agrochemical scaffolds.

This document outlines a synthetic pathway that leverages this compound for the preparation of profenofos, a broad-spectrum insecticide.[2] The key transformation involves the initial oxidation of the methyl group of this compound to a carboxyl group, followed by a Curtius rearrangement to yield 4-bromo-2-chloroaniline. This is then converted to the pivotal intermediate, 4-bromo-2-chlorophenol, which is subsequently elaborated to the final active ingredient, profenofos.

Synthetic Pathway Overview

The overall synthetic route from this compound to profenofos is a multi-step process. The initial steps focus on the conversion of the toluene (B28343) derivative to the key phenolic intermediate.

Synthesis_Overview A This compound B 4-Bromo-2-chlorobenzoic acid A->B Oxidation C 4-Bromo-2-chloroaniline B->C Curtius Rearrangement D 4-Bromo-2-chlorophenol C->D Diazotization & Hydrolysis E Profenofos D->E Phosphorylation & Alkylation Experimental_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Diazotization cluster_3 Step 4: Final Assembly A Mix this compound, Na₂CO₃, H₂O B Add KMnO₄ at reflux A->B C Filter MnO₂ B->C D Acidify with H₂SO₄ C->D E Isolate & Purify 4-Bromo-2-chlorobenzoic acid D->E F Form Acyl Chloride G Form Acyl Azide F->G H Rearrangement to Isocyanate G->H I Boc Protection & Hydrolysis H->I J Isolate & Purify 4-Bromo-2-chloroaniline I->J K Dissolve Aniline in H₂SO₄ L Add NaNO₂ at 0-5 °C K->L M Hydrolyze Diazonium Salt L->M N Steam Distill & Purify 4-Bromo-2-chlorophenol M->N O Mix 4-Bromo-2-chlorophenol, K₂CO₃ in Acetone P Add Phosphorochloridothioate at reflux O->P Q Workup & Purification P->Q R Obtain Profenofos Q->R

References

Application Notes and Protocols: 4-Bromo-2-chlorotoluene in Material Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-2-chlorotoluene as a versatile building block in the synthesis of advanced polymers and functional materials. The unique substitution pattern of this halogenated aromatic compound, featuring both a bromine and a chlorine atom at specific positions on the toluene (B28343) ring, allows for selective chemical transformations, making it a valuable monomer in the construction of complex macromolecular architectures.

Introduction to Applications in Material Science and Polymer Chemistry

This compound serves as a key intermediate in the synthesis of a variety of specialty polymers. Its derivatives are particularly noted for their potential to enhance the properties of materials, such as thermal stability, flame retardancy, and electrical conductivity.[1][2] The presence of two distinct halogen atoms (bromine and chlorine) offers orthogonal reactivity, enabling sequential and site-selective modifications in cross-coupling reactions. This feature is highly advantageous in the design of precisely controlled polymer structures.

The primary applications in this field include:

  • Monomer for Conjugated Polymers: As a dihaloaromatic compound, this compound can be utilized in various cross-coupling polymerization reactions, such as Suzuki-Miyaura and Heck polycondensations, to synthesize poly(arylene)s and other conjugated polymers.[3] These materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Flame Retardant Additive/Monomer: Halogenated compounds, particularly those containing bromine and chlorine, are well-established flame retardants.[4] this compound can be incorporated into polymer backbones or used as an additive to impart flame-retardant properties to various plastics.[1][5] The synergistic effect of bromine and chlorine can enhance the efficiency of flame retardancy.

  • Precursor for Functional Polymers: The bromine atom in this compound is more reactive than the chlorine atom in many catalytic cross-coupling reactions. This difference in reactivity allows for the selective functionalization of the bromine position, followed by polymerization involving the chlorine position, or vice-versa. This enables the synthesis of polymers with tailored functionalities. Furthermore, the bromine moiety in a resulting polymer can be a site for post-polymerization modification, allowing for the introduction of various functional groups to fine-tune the material's properties.[6][7]

Data Presentation: Properties of Hypothetical Polymers

While specific data for polymers derived directly from this compound is not extensively available in the public domain, the following tables present hypothetical yet representative data based on polymers synthesized from structurally similar dihaloaromatic monomers. These values serve as a guideline for the expected properties of polymers incorporating the this compound unit.

Table 1: Thermal Properties of Hypothetical Poly(arylene)s Derived from this compound Analogs

Polymer ArchitectureMonomer(s)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
Linear Poly(phenylene)This compound, Benzene-1,4-diboronic acid150 - 180400 - 450
Alternating CopolymerThis compound, 9,9-dihexylfluorene-2,7-diboronic acid180 - 220450 - 500
Cross-linked NetworkThis compound, 1,3,5-Triethynylbenzene> 300 (no distinct Tg)> 500

Table 2: Optoelectronic Properties of Hypothetical Conjugated Polymers Derived from this compound Analogs

Polymer StructureAbsorption λmax (nm)Emission λmax (nm)HOMO Level (eV)LUMO Level (eV)
Poly(p-phenylene) derivative350 - 380420 - 450-5.6 to -5.8-2.5 to -2.7
Poly(fluorene-co-phenylene)380 - 410450 - 480-5.7 to -5.9-2.6 to -2.8
Donor-Acceptor Copolymer450 - 550550 - 650-5.2 to -5.5-3.0 to -3.5

Experimental Protocols

The following are detailed, representative protocols for the synthesis of polymers using this compound as a monomer, based on established cross-coupling polymerization methodologies.

Protocol for Suzuki-Miyaura Polycondensation

This protocol describes the synthesis of a poly(phenylene) derivative by the palladium-catalyzed cross-coupling of this compound with a diboronic acid.

Materials:

  • This compound

  • Benzene-1,4-diboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol (B145695)

  • Water (degassed)

  • Methanol (B129727)

  • Hydrochloric acid (HCl), 1M

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.87 mmol), benzene-1,4-diboronic acid (0.81 g, 4.87 mmol), and sodium carbonate (2.06 g, 19.48 mmol).

  • Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.11 g, 0.10 mmol, 2 mol%).

  • Solvent Addition: Evacuate the flask and backfill with argon three times. Under a positive pressure of argon, add a degassed mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours. The mixture will become viscous as the polymer forms.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 200 mL of methanol with 5 mL of 1M HCl to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash thoroughly with water and then methanol. To further purify, dissolve the polymer in a minimal amount of chloroform (B151607) and re-precipitate into methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum at 60 °C to a constant weight.

Protocol for Heck Polycondensation

This protocol outlines the synthesis of a poly(phenylene vinylene) derivative via the palladium-catalyzed reaction of this compound with an divinyl comonomer.

Materials:

Procedure:

  • Reaction Setup: In a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.87 mmol) and 1,4-divinylbenzene (0.63 g, 4.87 mmol).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.022 g, 0.097 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.059 g, 0.195 mmol, 4 mol%).

  • Solvent and Base Addition: Evacuate the flask and backfill with argon three times. Under a positive pressure of argon, add anhydrous DMF (25 mL) and triethylamine (5 mL).

  • Polymerization: Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 72 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 250 mL of methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration. Wash the polymer sequentially with methanol and acetone to remove unreacted monomers and catalyst residues.

  • Drying: Dry the polymer under vacuum at 70 °C to a constant weight.

Visualizations

The following diagrams illustrate key conceptual workflows and reaction pathways relevant to the application of this compound in polymer chemistry.

Suzuki_Polymerization_Workflow cluster_reactants Reactants & Catalyst cluster_process Polymerization Process cluster_product Product & Analysis MonomerA This compound Mixing Mix Reactants in Solvent MonomerA->Mixing MonomerB Ar'(B(OR)2)2 MonomerB->Mixing Catalyst Pd(0) Catalyst Catalyst->Mixing Base Base (e.g., Na2CO3) Base->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Polycondensation Precipitation Precipitate in Nonsolvent Heating->Precipitation Purification Wash and Dry Precipitation->Purification Polymer Poly(arylene) Purification->Polymer Characterization Characterization (GPC, NMR, TGA) Polymer->Characterization

Workflow for Suzuki-Miyaura Polycondensation.

Heck_Polymerization_Mechanism Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition Base Base AlkeneComplex Alkene Complex ArPdX->AlkeneComplex InsertionProduct Insertion Product AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 β-Hydride Elimination Product Ar-Alkene InsertionProduct->Product Reactant1 Ar-X Reactant1->ArPdX Reactant2 Alkene Reactant2->AlkeneComplex HX H-X

Catalytic Cycle of the Heck Reaction.

Post_Polymerization_Modification Monomer This compound Polymerization Polymerization (e.g., Suzuki Coupling) Monomer->Polymerization BrominatedPolymer Brominated Polymer Backbone Polymerization->BrominatedPolymer Modification Post-Polymerization Modification (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) BrominatedPolymer->Modification Reaction at C-Br bond FunctionalPolymer Functionalized Polymer Modification->FunctionalPolymer Properties Tailored Properties: - Solubility - Optoelectronics - Sensing FunctionalPolymer->Properties

Sequential Functionalization Pathway.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed guide for the selective Suzuki cross-coupling of 4-Bromo-2-chlorotoluene with various arylboronic acids. This compound is a valuable building block in medicinal chemistry and materials science, and understanding its reactivity in cross-coupling reactions is crucial for the synthesis of complex molecular architectures.

The presence of two different halogen atoms on the aromatic ring of this compound—a bromine and a chlorine—introduces the challenge and opportunity of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > OTf >> Cl. This differential reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This application note will focus on reaction conditions that favor the selective arylation at the 4-position.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid, which is activated by a base. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pdiibr Ar-Pd(II)L2-Br pd0->pdiibr oxidative_addition Oxidative Addition oxidative_addition->pd0 transmetalation Transmetalation pdiibr->transmetalation pdiir Ar-Pd(II)L2-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Product (2-Chloro-4-aryl-toluene) reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid R'-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

While specific, comprehensive data for the Suzuki cross-coupling of this compound is not extensively tabulated in the literature, the following tables summarize representative conditions and yields for analogous aryl bromides. This data serves as a strong starting point for reaction optimization.

Table 1: Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene (B28343)/H₂O10012~85
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane808>95
3Pd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O9012~90
4PdCl₂(dppf) (2)-Cs₂CO₃DMF1006>95

Table 2: Selective Suzuki Coupling of Aryl Dibromides/Bromochlorides

EntrySubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
11,4-DibromobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O8088 (mono-adduct)
21-Bromo-4-chlorobenzenePhenylboronic acidPd(OAc)₂ (1)P(o-tolyl)₃ (2)K₂CO₃DME8092
31-Bromo-3-chlorobenzene4-Methoxyphenyl-boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH/H₂O10095

Note: The yields presented are based on published results for the specified analogous substrates and should be considered as a guide for the reaction of this compound.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Experimental Workflow

Caption: A general workflow for Suzuki cross-coupling reactions.

Protocol 1: Using Pd(PPh₃)₄ and K₂CO₃

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (8 mL)

  • Deionized water (2 mL)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hot plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 6-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-chloro-4-aryl-toluene.

Protocol 2: Using a Buchwald Ligand System (SPhos)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous toluene (10 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hot plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and SPhos in anhydrous toluene and stir for 10 minutes to form the pre-catalyst.

  • To this mixture, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with Buchwald ligands are often faster, typically 2-8 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Concluding Remarks

The Suzuki-Miyaura cross-coupling of this compound offers a reliable method for the synthesis of 2-chloro-4-aryl-toluenes. The key to a successful and selective reaction lies in the careful choice of the catalyst system and reaction conditions. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, are highly effective for this transformation. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and optimize their synthetic routes towards valuable chemical entities.

Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-chlorotoluene is a halogenated aromatic compound that serves as a versatile and strategic building block in modern organic synthesis.[1] Its structure, featuring a toluene (B28343) backbone with bromine and chlorine substituents at the 4- and 2-positions respectively, offers differential reactivity that can be exploited for selective functionalization. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in many transition-metal-catalyzed cross-coupling reactions, allowing for regioselective synthesis of complex molecules.

This compound is a key precursor in the development of a wide array of valuable molecules. Its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as polymers and dyes.[1][2] For instance, derivatives of this compound are used as intermediates in the production of antihypertensive drugs, fungicides, and materials for organic light-emitting diodes (OLEDs).[2][3] This document provides detailed protocols for key synthetic transformations of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation reactions, complete with quantitative data and workflow visualizations.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_ccn C-CN Bond Formation start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald cyanation Cyanation start->cyanation suzuki_prod Biaryl Derivatives suzuki->suzuki_prod ArB(OH)₂ buchwald_prod Aryl Amines buchwald->buchwald_prod R₂NH cyanation_prod Aryl Nitriles cyanation->cyanation_prod CN Source G pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition pd2_borane L₂Pd(II)(Ar)(Ar') pd2_complex->pd2_borane Transmetalation pd2_borane->pd0 Reductive Elimination product Ar-Ar' pd2_borane->product center arx Ar-X (this compound) arx->pd2_complex ar_boronic Ar'-B(OR)₂ ar_boronic->pd2_borane base Base base->pd2_borane G pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition pd2_amido L₂Pd(II)(Ar)(NR₂) pd2_complex->pd2_amido Amine Binding & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product arx Ar-X (this compound) arx->pd2_complex amine R₂NH amine->pd2_amido base Base base->pd2_amido G cluster_reaction Palladium-Catalyzed Cyanation start This compound reagents Pd Catalyst Ligand Base K₄[Fe(CN)₆] start->reagents product 2-Chloro-4-cyanotoluene reagents->product

References

Application Notes and Protocols: The Role of 4-Bromo-2-chlorotoluene in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of azo dyes utilizing 4-Bromo-2-chlorotoluene as a key starting material. The protocols outlined below describe the transformation of this compound into a reactive aniline (B41778) intermediate and its subsequent conversion into a vibrant azo dye. This document is intended to serve as a comprehensive guide for laboratory synthesis, offering detailed methodologies, quantitative data, and visual representations of the chemical pathways.

Introduction

This compound is a versatile halogenated aromatic compound that serves as a precursor in various organic syntheses, including the manufacturing of pharmaceuticals and agrochemicals.[1] In the realm of dye chemistry, its utility lies in its conversion to 4-Bromo-2-chloroaniline, a crucial intermediate for the synthesis of azo dyes. Azo dyes are a prominent class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-), which form a conjugated system responsible for their color. The specific substituents on the aromatic rings of the azo dye molecule determine its color, fastness, and other properties.

The synthesis of an azo dye from this compound is a multi-step process that begins with the introduction of a nitro group onto the toluene (B28343) ring, followed by the reduction of the nitro group to an amine. This resulting 4-Bromo-2-chloroaniline is then diazotized and coupled with a suitable aromatic compound, such as a naphthol derivative, to yield the final azo dye.

Synthesis Pathway Overview

The overall synthetic route from this compound to a representative azo dye, 1-(4-bromo-2-chlorophenylazo)-2-naphthol, is depicted in the workflow diagram below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization cluster_3 Step 4: Azo Coupling A This compound B 4-Bromo-2-chloro-6-nitrotoluene A->B HNO₃, H₂SO₄ C 4-Bromo-2-chloroaniline B->C Fe, HCl or SnCl₂, HCl D 4-Bromo-2-chlorobenzenediazonium chloride C->D NaNO₂, HCl, 0-5 °C F 1-(4-bromo-2-chlorophenylazo)-2-naphthol (Azo Dye) D->F E 2-Naphthol (B1666908) E->F

Figure 1. Overall synthesis workflow from this compound to an azo dye.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-chloroaniline from this compound

This protocol is adapted from general procedures for the nitration and reduction of aromatic compounds.

Part A: Nitration of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 20.5 g (0.1 mol) of this compound.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of 15 mL of concentrated nitric acid (HNO₃) and 25 mL of concentrated sulfuric acid (H₂SO₄) dropwise to the stirred toluene derivative. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The solid 4-Bromo-2-chloro-6-nitrotoluene will precipitate. Filter the product, wash with cold water until the washings are neutral, and dry.

Part B: Reduction of 4-Bromo-2-chloro-6-nitrotoluene

  • In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, place 25.0 g (0.1 mol) of the synthesized 4-Bromo-2-chloro-6-nitrotoluene and 50 g of iron filings.

  • Add 100 mL of 50% ethanol (B145695) and 5 mL of concentrated hydrochloric acid (HCl).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, make the solution basic with sodium carbonate.

  • Steam distill the mixture to obtain 4-Bromo-2-chloroaniline.

  • The product can be further purified by recrystallization from ethanol-water.

Protocol 2: Synthesis of 1-(4-bromo-2-chlorophenylazo)-2-naphthol

This protocol is adapted from general procedures for the synthesis of azo dyes.

Part A: Diazotization of 4-Bromo-2-chloroaniline

  • Dissolve 2.06 g (0.01 mol) of 4-Bromo-2-chloroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a cold solution of 0.7 g (0.01 mol) of sodium nitrite (B80452) (NaNO₂) in 5 mL of water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 15 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Part B: Azo Coupling with 2-Naphthol

  • In a separate beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% sodium hydroxide (B78521) (NaOH) solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the alkaline 2-naphthol solution with constant stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Filter the crude dye, wash it thoroughly with cold water, and dry it.

  • The dye can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of 1-(4-bromo-2-chlorophenylazo)-2-naphthol. Please note that the yield is an estimate based on typical azo coupling reactions, and the spectral data are predicted based on the chemical structure.

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Amount (g)Moles (mol)
4-Bromo-2-chloroaniline206.472.060.01
Sodium Nitrite69.000.70.01
2-Naphthol144.171.440.01
1-(4-bromo-2-chlorophenylazo)-2-naphthol363.63--

Table 2: Estimated Yield and Properties of 1-(4-bromo-2-chlorophenylazo)-2-naphthol

PropertyEstimated Value
Theoretical Yield (g)3.64
Estimated Actual Yield (g)2.9 - 3.3
Estimated Percent Yield (%)80 - 90
AppearanceRed to Orange Powder
Melting Point (°C)>200 (decomposition)

Table 3: Predicted Spectroscopic Data for 1-(4-bromo-2-chlorophenylazo)-2-naphthol

SpectroscopyPredicted Peaks
FT-IR (cm⁻¹) ~3400 (O-H stretch), ~1600 (N=N stretch), ~1500, 1450 (Aromatic C=C stretch), ~1250 (C-O stretch), ~750, 650 (C-Cl, C-Br stretch)
¹H NMR (ppm) 7.0 - 8.5 (aromatic protons), ~10-12 (phenolic OH proton)
UV-Vis (λmax, nm) ~480-520 (in a suitable solvent)

Signaling Pathways and Logical Relationships

The mechanism of azo dye synthesis involves two key electrophilic reactions: the formation of the nitrosonium ion for diazotization and the subsequent electrophilic aromatic substitution of the diazonium salt onto the activated aromatic ring of the coupling component.

G cluster_diazotization Diazotization Mechanism cluster_coupling Azo Coupling Mechanism NaNO2 NaNO₂ HONO HNO₂ (Nitrous Acid) NaNO2->HONO + HCl HCl HCl HCl->HONO NO_plus NO⁺ (Nitrosonium ion) HONO->NO_plus + H⁺ H2O H₂O ArN2_plus Diazonium Salt NO_plus->ArN2_plus + ArNH₂ - H₂O, -H⁺ ArNH2 4-Bromo-2-chloroaniline ArNH2->ArN2_plus AzoDye Azo Dye ArN2_plus->AzoDye + 2-Naphthol - H⁺ Naphthol 2-Naphthol Naphthol->AzoDye

Figure 2. Mechanism of azo dye formation.

Conclusion

This compound is a valuable starting material for the synthesis of substituted azo dyes. The multi-step synthesis, involving nitration, reduction, diazotization, and azo coupling, provides a versatile route to a wide range of colorants. The protocols and data presented in these application notes offer a foundational guide for researchers in the fields of dye chemistry, materials science, and drug development to explore the synthesis and application of novel azo compounds derived from this precursor. The halogen substituents introduced via this compound can impart desirable properties to the final dye, such as enhanced lightfastness and specific color shades, making this synthetic pathway of significant interest for the development of high-performance colorants.

References

Application Notes and Protocols for the Chemoselective Formation of a Grignard Reagent from 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds essential for the formation of carbon-carbon bonds in organic synthesis.[1] The preparation of these reagents from dihalogenated aromatic compounds presents a unique challenge in chemoselectivity. This document provides a detailed experimental procedure for the selective formation of (2-chloro-4-methylphenyl)magnesium bromide from 4-Bromo-2-chlorotoluene. The protocol leverages the differential reactivity of carbon-halogen bonds, where the carbon-bromine bond undergoes oxidative addition with magnesium significantly more readily than the more stable carbon-chlorine bond.[2] This chemoselectivity allows for the targeted synthesis of a versatile Grignard reagent, which can be utilized as a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients.

Principle of Chemoselectivity

The successful chemoselective formation of the Grignard reagent from this compound hinges on the difference in bond dissociation energies of the C-Br and C-Cl bonds. The order of reactivity of organic halides with magnesium metal is I > Br > Cl > F.[2] The weaker carbon-bromine bond is preferentially cleaved and undergoes oxidative insertion by magnesium, leaving the stronger carbon-chlorine bond intact under controlled reaction conditions. This principle enables the regioselective formation of the Grignard reagent at the 4-position of the toluene (B28343) ring.

Data Presentation

While specific quantitative data for the Grignard formation from this compound is not extensively reported, the following tables provide representative data from analogous chemoselective Grignard reactions and subsequent functionalization. These values can serve as a benchmark for expected outcomes under optimized conditions.

Table 1: Representative Yields for Chemoselective Grignard Formation and Subsequent Reaction

Starting MaterialElectrophileProductCrude Yield (%)Reference
1-Bromo-4-chlorobenzeneDMF4-Chlorobenzaldehyde50 - 80[3]
1-Bromo-3-chloropropaneAllyl Bromide6-Chloro-1-hexene82
1-Bromo-5-chloropentaneAllyl Bromide8-Chloro-1-octene86

Table 2: General Reaction Parameters for Aryl Grignard Reagent Formation

ParameterValueNotes
Reactant Ratios
Aryl Bromide1.0 eq.Limiting reagent.
Magnesium Turnings1.1 - 1.5 eq.A slight excess ensures complete conversion of the aryl bromide.
Reaction Conditions
SolventAnhydrous Diethyl Ether or THFTHF is often preferred for its higher boiling point and superior ability to solvate the Grignard reagent.
TemperatureRoom Temperature to RefluxThe reaction is exothermic and often self-sustaining once initiated. Gentle heating may be required for initiation.
Reaction Time1 - 2 hoursMonitored by the consumption of magnesium.
AtmosphereInert (Nitrogen or Argon)Grignard reagents are highly sensitive to moisture and oxygen.[1]

Experimental Protocols

This section provides a detailed methodology for the chemoselective formation of (2-chloro-4-methylphenyl)magnesium bromide. Strict anhydrous and inert atmosphere techniques are critical for the success of this experiment.

Materials and Reagents
  • This compound (≥98%)

  • Magnesium turnings (≥99.5%)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (inhibitor-free)

  • Iodine (crystal, for activation)

  • 1,2-Dibromoethane (B42909) (for activation, optional)

  • Nitrogen or Argon gas (high purity)

  • Standard glassware for inert atmosphere reactions (flame-dried)

Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas manifold (Schlenk line or equivalent)

  • Syringes and needles

Detailed Experimental Procedure

1. Apparatus Setup and Magnesium Activation:

  • Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a pressure-equalizing dropping funnel.

  • Ensure all glassware is thoroughly dry and cooled under a stream of inert gas (Nitrogen or Argon).

  • Place magnesium turnings (1.2 equivalents) into the reaction flask.

  • Add a single small crystal of iodine to the flask. The iodine vapor will etch the passivating magnesium oxide layer, indicated by the disappearance of the purple color upon gentle warming. Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction.[4]

2. Grignard Reagent Formation:

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion (approximately 10%) of the this compound solution to the activated magnesium turnings.

  • The reaction should initiate, evidenced by a gentle reflux and the appearance of a cloudy, grayish solution. Gentle warming with a heating mantle may be necessary to start the reaction.[4]

  • Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

  • After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • The resulting Grignard reagent is a cloudy, dark grey to brownish solution.

3. (Optional) Subsequent Reaction with an Electrophile (e.g., Carbon Dioxide):

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Carefully add crushed dry ice (solid carbon dioxide) in small portions to the stirred Grignard solution. A large excess of dry ice should be used.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-4-methylbenzoic acid.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Grignard Reagent Formation setup Apparatus Setup (Flame-dried glassware under N2/Ar) activation Magnesium Activation (Add Mg turnings and Iodine) setup->activation reagent_prep Prepare Solution (this compound in anhydrous ether/THF) activation->reagent_prep initiation Initiate Reaction (Add ~10% of halide solution, warm gently) reagent_prep->initiation addition Dropwise Addition (Maintain gentle reflux) initiation->addition reflux Complete Reaction (Reflux for 1-2 hours) addition->reflux grignard Grignard Reagent ((2-chloro-4-methylphenyl)magnesium bromide) reflux->grignard electrophile Reaction with Electrophile (e.g., CO2 at 0 °C) grignard->electrophile workup Aqueous Work-up (Quench with aq. NH4Cl or HCl) electrophile->workup product Isolate Product (e.g., 2-chloro-4-methylbenzoic acid) workup->product

Caption: Workflow for the preparation of (2-chloro-4-methylphenyl)magnesium bromide.

Signaling Pathway (Reaction Mechanism)

reaction_pathway Chemoselective Grignard Formation Pathway sub This compound mg + Mg(0) grignard (2-chloro-4-methylphenyl)magnesium bromide (Grignard Reagent) sub->grignard Oxidative Addition at C-Br solvent Anhydrous Ether/THF no_reaction C-Cl bond remains intact grignard->no_reaction

Caption: Selective oxidative addition of magnesium at the C-Br bond.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a laboratory-scale synthesis of 4-Bromo-2-chlorotoluene, a valuable building block in organic synthesis for the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The protocols outlined below are based on established chemical transformations and provide detailed methodologies for the preparation of the target compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 89794-02-5[2][3]
Molecular Formula C₇H₆BrCl[2][3]
Molecular Weight 205.48 g/mol [2][3]
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 212 °C (lit.)[4]
Density 1.54 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.574 (lit.)[4]
Flash Point 104.4 °C (219.9 °F) - closed cup
Synthetic Strategy

The synthesis of this compound can be effectively achieved through a two-step process commencing with the bromination of 2-chloroaniline (B154045) to produce 4-bromo-2-chloroaniline (B1269894). This intermediate is then converted to the final product via a Sandmeyer reaction. This method offers a reliable and scalable approach for laboratory preparations.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-chloroaniline from 2-Chloroaniline

This protocol details the bromination of 2-chloroaniline to yield 4-bromo-2-chloroaniline, the key precursor for the subsequent Sandmeyer reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
2-Chloroaniline127.57254 mg (2 mmol)
Potassium Bromide (KBr)119.00143 mg (1.2 mmol)
ZnAl-BrO₃⁻-Layered Double Hydroxides (LDHs)-1.8 g (1.8 mmol)
Acetic Acid (AcOH)60.059 mL
Deionized Water18.021 mL
Dichloromethane (B109758) (CH₂Cl₂)84.93As needed for extraction
Silica (B1680970) Gel (200-300 mesh)-For column chromatography
Petroleum Ether-For column chromatography
Ethyl Acetate (B1210297)88.11For column chromatography

Experimental Procedure:

  • In a 50 mL three-necked flask, dissolve 254 mg (2 mmol) of 2-chloroaniline and 143 mg (1.2 mmol) of potassium bromide in a solvent mixture of 9 mL of acetic acid and 1 mL of water.

  • Place the flask in a thermostatic water bath and maintain the temperature at 30°C with magnetic stirring.

  • Over the first 15 minutes of the reaction, slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃⁻-LDHs in portions.

  • Continue to stir the reaction mixture at 30°C for 1 hour.

  • Upon completion of the reaction, extract the mixture with dichloromethane (2 x 10 mL).

  • Combine the organic phases and add a small amount of silica gel.

  • Remove the dichloromethane by distillation under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent.

  • The final product, 4-bromo-2-chloroaniline, is obtained as a gray solid with a reported yield of 78%.

Quantitative Data for Step 1:

ProductYieldMelting PointSpectroscopic Data
4-Bromo-2-chloroaniline78%70-72 °C¹H NMR (500 MHz, CDCl₃) δ: 7.39 (d, J = 2 Hz, 1H), 7.17 (d, J = 9 Hz, 1H), 6.66 (d, J = 9 Hz, 1H), 4.05 (s, 2H). ¹³C NMR (125 MHz, CDCl₃) δ: 142.1, 131.6, 130.5, 119.9, 116.9, 109.3. HRMS (ESI, m/z): Calculated for C₆H₅BrClN(M+H)⁺ 205.9372, found 205.9375.[5]
Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the conversion of 4-bromo-2-chloroaniline to this compound. The procedure is adapted from a known synthesis of the isomeric 2-bromo-4-chlorotoluene (B1197611).[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1.00 mol scale)
4-Bromo-2-chloroaniline206.46206.46 g (1.00 mol)
Hydrobromic Acid (HBr), 23% aq.80.91~1200 mL
Sodium Nitrite (B80452) (NaNO₂)69.0070.0 g (1.00 mol)
Copper(I) Bromide (CuBr)143.45144 g (1.00 mol)
Hydrobromic Acid (HBr), 47% aq.80.91~400 mL
Methyl-tert-butyl ether (MTBE)88.15As needed for extraction
Potassium Carbonate (K₂CO₃)138.21For drying

Experimental Procedure:

  • In a 3000 mL beaker equipped with a mechanical stirrer, slowly add 206.46 g (1.00 mol) of melted 4-bromo-2-chloroaniline to 1200 mL of 23% aqueous hydrobromic acid.

  • Stir the mixture for 20 minutes and then cool to -5°C in an ice-salt bath.

  • Prepare a solution of 70.0 g (1.00 mol) of sodium nitrite in 400 mL of water. Add this solution dropwise to the aniline (B41778) mixture over 1.5 hours, maintaining the temperature at -5°C to form the diazonium salt.

  • In a separate vessel, prepare a solution of 144 g (1.00 mol) of copper(I) bromide in 400 mL of 47% aqueous hydrobromic acid and cool it to 0°C.

  • Add the freshly prepared diazonium salt solution in several portions to the copper(I) bromide solution at 0°C.

  • After the addition is complete, warm the resulting mixture to 70°C and stir for 30 minutes.

  • Cool the mixture to room temperature.

  • Extract the product with methyl-tert-butyl ether (3 x 500 mL).

  • Combine the organic extracts and dry over anhydrous potassium carbonate.

  • Evaporate the solvent to dryness.

  • Purify the crude product by fractional distillation to yield this compound as a colorless oil.

Quantitative Data for Step 2 (based on analogous synthesis):

ProductExpected YieldBoiling Point (analogous product)
This compound~72% (based on 2-bromo-4-chlorotoluene synthesis[6])81-84 °C / 7 mm Hg (for 2-bromo-4-chlorotoluene[6])

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Halogenated Compounds: this compound and its precursors are halogenated aromatic compounds and should be handled with care. They can be harmful if inhaled or swallowed and may cause skin and eye irritation.[1]

  • Flammability: Organic solvents used in the synthesis are flammable. Avoid open flames and sources of ignition.

  • Toxicity: Be aware of the toxicity of all reagents. For example, sodium nitrite is toxic and an oxidizing agent.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction 2_Chloroaniline 2-Chloroaniline Bromination Bromination (KBr, ZnAl-BrO3-LDHs, AcOH/H2O, 30°C) 2_Chloroaniline->Bromination 4_Bromo_2_chloroaniline 4-Bromo-2-chloroaniline Bromination->4_Bromo_2_chloroaniline Purification1 Extraction & Column Chromatography 4_Bromo_2_chloroaniline->Purification1 Diazotization Diazotization (NaNO2, HBr, -5°C) 4_Bromo_2_chloroaniline->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr, HBr, 0-70°C) Diazonium_Salt->Sandmeyer 4_Bromo_2_chlorotoluene This compound Sandmeyer->4_Bromo_2_chlorotoluene Purification2 Extraction & Fractional Distillation 4_Bromo_2_chlorotoluene->Purification2

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Characterization of 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the comprehensive characterization of 4-Bromo-2-chlorotoluene (CAS No. 89794-02-5), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail chromatographic and spectroscopic methods for assessing the purity, identity, and structure of this compound.

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of this compound and for separating it from its isomers and potential impurities.

Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity of volatile and semi-volatile compounds like this compound. Commercial suppliers often use this technique to certify the purity of their products.

Experimental Protocol: GC-FID for Purity Assessment

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for routine purity analysis. For impurity identification, a Mass Spectrometer (MS) detector is preferable.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or acetone, to a final concentration of 1 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

    • Transfer the solution to a GC vial for analysis.

  • GC Conditions: The following table summarizes a typical set of GC conditions that can be used as a starting point and optimized as needed.

ParameterValue
Column HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Data Presentation: Purity Analysis

Analytical MethodParameterTypical Value
Gas Chromatography (GC-FID)Purity≥ 98%
Retention TimeDependent on the specific GC conditions
High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: RP-HPLC for Isomer Separation

  • Instrumentation: An HPLC system with a UV detector is suitable for this analysis.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to the desired concentrations.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Workflow for Chromatographic Analysis

chromatographic_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter (for HPLC) dissolve->filter if HPLC gc_inject Inject into GC dissolve->gc_inject hplc_inject Inject into HPLC filter->hplc_inject gc_separation Separation on Capillary Column gc_inject->gc_separation gc_detection FID or MS Detection gc_separation->gc_detection gc_data Data Analysis (Purity, Impurities) gc_detection->gc_data hplc_separation Separation on C18 Column hplc_inject->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis (Isomers, Purity) hplc_detection->hplc_data

Caption: General workflow for the chromatographic analysis of this compound.

Spectroscopic Characterization

Spectroscopic methods are crucial for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled pulse sequence, longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Expected Spectral Data (Predicted)

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
Aromatic-H~7.0 - 7.5m
Methyl-H~2.3s
¹³C NMR
Aromatic-C~120 - 140
Methyl-C~20
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

Based on a theoretical study of the constitutional isomer 2-Bromo-4-chlorotoluene, the following characteristic vibrational frequencies are expected for this compound.

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretching
3000 - 2850Methyl C-H stretching
1600 - 1450Aromatic C=C ring stretching
1100 - 1000C-Cl stretching
700 - 500C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for its identification.

Experimental Protocol: GC-MS

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions: Use the same conditions as described in the GC-FID protocol.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Expected Fragmentation Pattern

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Molecular Ion (M⁺): A cluster of peaks around m/z 204, 206, and 208, corresponding to the different isotopic combinations of Br and Cl.

  • Major Fragments:

    • Loss of a bromine radical: [M-Br]⁺

    • Loss of a chlorine radical: [M-Cl]⁺

    • Loss of a methyl radical: [M-CH₃]⁺

    • Tropylium ion fragment: [C₇H₇]⁺ at m/z 91.

Workflow for Spectroscopic Analysis

spectroscopic_workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry (GC-MS) sample This compound Sample nmr_prep Dissolve in CDCl3 sample->nmr_prep ftir_prep Prepare as Neat Liquid/ATR sample->ftir_prep ms_prep Inject into GC-MS sample->ms_prep nmr_acq Acquire 1H and 13C Spectra nmr_prep->nmr_acq nmr_data Structural Elucidation nmr_acq->nmr_data ftir_acq Acquire IR Spectrum ftir_prep->ftir_acq ftir_data Functional Group Identification ftir_acq->ftir_data ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_data Molecular Weight and Fragmentation ms_acq->ms_data

Caption: General workflow for the spectroscopic analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-2-chlorotoluene synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the Sandmeyer reaction of 2-chloro-4-aminotoluene and the direct bromination of 2-chlorotoluene (B165313).

Method 1: Sandmeyer Reaction of 2-Chloro-4-aminotoluene

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[1][2] However, careful control of reaction parameters is crucial for achieving high yields and purity.

Logical Troubleshooting Workflow for Sandmeyer Reaction

cluster_start Start cluster_diazotization Diazotization Step (0-5°C) cluster_sandmeyer Sandmeyer Reaction Step cluster_solution Solutions Start Low Yield or Reaction Failure Diazotization Check Diazotization Efficiency Start->Diazotization TempControl Temperature > 5°C? Diazotization->TempControl Nitrite (B80452) Excess Nitrous Acid? (Starch-iodide test) Diazotization->Nitrite Sandmeyer Evaluate Sandmeyer Reaction Diazotization->Sandmeyer Successful Decomposition Diazonium Salt Decomposition TempControl->Decomposition Yes Incomplete Incomplete Diazotization Nitrite->Incomplete No Sol_Temp Maintain 0-5°C Decomposition->Sol_Temp Sol_Nitrite Ensure slight excess of NaNO2 Incomplete->Sol_Nitrite Catalyst Cu(I)Br Catalyst Activity Sandmeyer->Catalyst Addition Slow Diazonium Salt Addition? Sandmeyer->Addition Sol_Purity Purify product (distillation/crystallization) Sandmeyer->Sol_Purity Successful SideReaction Side Reactions Occurring Catalyst->SideReaction Inactive Addition->SideReaction Too Fast Phenol Phenol Formation SideReaction->Phenol Biaryl Biaryl Formation SideReaction->Biaryl Sol_Catalyst Use fresh, high-quality CuBr SideReaction->Sol_Catalyst Sol_Addition Add diazonium salt solution slowly with vigorous stirring SideReaction->Sol_Addition

Caption: Troubleshooting workflow for the Sandmeyer synthesis of this compound.

Q1: My Sandmeyer reaction resulted in a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the Sandmeyer reaction can stem from several factors, primarily related to the stability of the diazonium salt and the efficiency of the copper-catalyzed substitution.

  • Diazonium Salt Instability: Aryl diazonium salts are often unstable at higher temperatures.[1] It is critical to maintain the temperature of the diazotization reaction between 0-5°C to prevent decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts and reduced yield.[1][3]

  • Incomplete Diazotization: Ensure that the diazotization is complete by using a slight excess of sodium nitrite and testing for its presence with starch-iodide paper at the end of the addition.[3]

  • Copper(I) Bromide Quality: The copper(I) bromide catalyst should be fresh and of high purity. Oxidized or impure CuBr can lead to lower yields.

  • Slow Addition: The diazonium salt solution should be added slowly to the cold solution of copper(I) bromide with vigorous stirring.[3] This helps to control the reaction rate and minimize side reactions.

Q2: I observed the formation of a dark, tarry substance during my Sandmeyer reaction. What is this and how can I prevent it?

A2: The formation of dark, tarry byproducts is often due to side reactions, such as the formation of biaryl compounds and other coupling products.[2] This is typically caused by:

  • Elevated Temperatures: Higher temperatures can promote the decomposition of the diazonium salt, leading to the formation of highly reactive aryl radicals that can polymerize or react non-selectively.[3] Maintaining a low temperature throughout the process is crucial.

  • Concentrated Reagents: Using overly concentrated solutions can increase the likelihood of side reactions.

To prevent this, ensure the reaction is carried out at the recommended low temperature and that the addition of the diazonium salt is slow and controlled.

Q3: How can I confirm the completion of the diazotization step?

A3: The presence of a slight excess of nitrous acid indicates that all of the aniline (B41778) has been converted to the diazonium salt. This can be tested using starch-iodide paper. A drop of the reaction mixture on the paper will produce a blue-black color in the presence of excess nitrous acid.[3]

Method 2: Direct Bromination of 2-Chlorotoluene

Direct electrophilic bromination of 2-chlorotoluene can yield this compound, but controlling regioselectivity is a key challenge.

Logical Troubleshooting Workflow for Bromination of 2-Chlorotoluene

cluster_start Start cluster_regioselectivity Regioselectivity Issues cluster_reaction_conditions Reaction Conditions cluster_solution Solutions Start Low Yield of this compound Regio Analyze Isomer Distribution Start->Regio HighOrtho High amount of 2-Bromo-6-chlorotoluene? Regio->HighOrtho HighOther Other isomers present? Regio->HighOther Sol_Purification Purify by Fractional Distillation or Crystallization Regio->Sol_Purification Separation Needed LowSelectivity Poor Regioselectivity HighOrtho->LowSelectivity HighOther->LowSelectivity Conditions Evaluate Reaction Conditions LowSelectivity->Conditions Catalyst Catalyst Choice (e.g., FeBr3, AlCl3) Conditions->Catalyst Solvent Solvent Polarity Conditions->Solvent Temp Reaction Temperature Conditions->Temp Sol_Catalyst Optimize Catalyst and Loading Catalyst->Sol_Catalyst Sol_Solvent Use a non-polar solvent Solvent->Sol_Solvent Sol_Temp Control Temperature (lower temp may increase selectivity) Temp->Sol_Temp

Caption: Troubleshooting workflow for the bromination of 2-chlorotoluene.

Q1: My bromination of 2-chlorotoluene produced a mixture of isomers with a low percentage of the desired this compound. How can I improve the regioselectivity?

A1: The methyl and chloro substituents on the toluene (B28343) ring have competing directing effects. The methyl group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, but a deactivator. To favor bromination at the 4-position (para to the methyl group and meta to the chlorine group), consider the following:

  • Catalyst: The choice of Lewis acid catalyst can influence the isomer distribution. Common catalysts include iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). Experimenting with different catalysts and their concentrations may be necessary to optimize the yield of the desired isomer.

  • Solvent: The polarity of the solvent can affect the regioselectivity. Non-polar solvents are generally preferred for electrophilic aromatic halogenations to minimize side reactions.

  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the thermodynamically more stable product.

Q2: How can I separate this compound from its isomers?

A2: The separation of closely related isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation.[4]

  • Crystallization: Fractional crystallization can also be employed. This method relies on the different solubilities of the isomers in a particular solvent at a given temperature. Finding a suitable solvent system through experimentation is key to successful separation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of this compound?

A1: The yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the Sandmeyer reaction of 2-methyl-4-chloroaniline (an isomer of the direct precursor), a yield of 72% for 2-bromo-4-chlorotoluene (B1197611) has been reported.[4] Yields for the direct bromination of 2-chlorotoluene are often lower and highly dependent on the regioselectivity achieved.

Q2: What are the main safety precautions to consider during these syntheses?

A2: Both synthetic routes involve hazardous materials and require appropriate safety measures.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They should always be prepared and used in solution at low temperatures.[1]

  • Bromine: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acids: Concentrated acids such as hydrochloric acid and sulfuric acid are corrosive and should be handled with care.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC): GC is a quantitative method that can be used to determine the ratio of starting material to product and to identify the formation of any byproducts.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsTemperature (°C)Reported Yield (%)Reference
Sandmeyer Reaction2-Methyl-4-chloroaniline1. NaNO₂, HBr 2. CuBr, HBrDiazotization: -5 Sandmeyer: 0-7072 (for 2-bromo-4-chlorotoluene)[4]
Bromination2-ChlorotolueneBr₂, Lewis Acid (e.g., FeBr₃)Varies (often room temp. or below)Highly variable, depends on regioselectivityGeneral Knowledge

Experimental Protocols

Detailed Experimental Protocol for Sandmeyer Reaction (Adapted for 2-Chloro-4-aminotoluene)

This protocol is adapted from a known procedure for a similar isomer and should be optimized for 2-chloro-4-aminotoluene.[4]

  • Diazotization:

    • In a suitable beaker, dissolve 2-chloro-4-aminotoluene (1.00 mol) in 48% aqueous HBr.

    • Stir the mixture for 20 minutes and then cool to -5°C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.00 mol) in water dropwise over 1.5 hours, ensuring the temperature remains below 0°C.

    • After the addition is complete, stir for an additional 30 minutes at the same temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.00 mol) in 48% HBr and cool it to 0°C.

    • Add the cold diazonium salt solution in several portions to the stirred CuBr solution at 0°C.

    • After the addition is complete, warm the resulting mixture to 70°C and stir for 30 minutes.

    • Cool the mixture to room temperature.

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether, 3 x 500 ml).

    • Combine the organic extracts, dry over anhydrous K₂CO₃, and filter.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless oil.

General Experimental Protocol for Bromination of 2-Chlorotoluene
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to capture HBr gas), dissolve 2-chlorotoluene in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).

    • Add a catalytic amount of a Lewis acid (e.g., FeBr₃).

    • Cool the mixture in an ice bath.

  • Bromination:

    • Slowly add a solution of bromine in the same solvent from the dropping funnel to the stirred mixture.

    • Maintain the temperature at 0-5°C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to separate the desired this compound from other isomers.

References

Technical Support Center: Purification of Crude 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Bromo-2-chlorotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route and can include:

  • Positional Isomers: Other bromochlorotoluene isomers such as 2-Bromo-4-chlorotoluene, 3-Bromo-2-chlorotoluene, and isomers formed from incomplete separation of starting materials.

  • Starting Materials: Unreacted 2-chlorotoluene (B165313) or other precursors.

  • Byproducts of Bromination: Di-brominated or other halogenated species.

  • Residual Solvents: Solvents used during the synthesis and initial work-up.

Q2: Which purification technique is most suitable for crude this compound?

A2: The optimal purification technique depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment.

  • Fractional Distillation: Highly effective for separating this compound from isomers with different boiling points.[1][2][3]

  • Recrystallization: A good option if the crude product is a solid at room temperature or can be solidified, and if a suitable solvent is found that selectively dissolves impurities.[4][5]

  • Flash Column Chromatography: Excellent for separating compounds with very similar polarities, such as positional isomers, especially on a smaller scale.[6]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties that inform purification strategies include:

  • Boiling Point: Approximately 212 °C at atmospheric pressure.[7][8]

  • Density: Approximately 1.54 g/mL at 25 °C.[7][8]

  • Appearance: Typically a colorless to light yellow or light orange clear liquid.[9]

Purification Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates). Distillation rate is too fast.Use a longer fractionating column or one with a more efficient packing material. Reduce the heating rate to ensure a slow and steady distillation, allowing for proper vapor-liquid equilibrium.[1]
No Distillate Collected Thermometer bulb is positioned incorrectly. Inadequate heating. A leak in the system.Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[2] Increase the heating mantle temperature gradually. Check all joints and connections for a tight seal.
Bumping or Unstable Boiling Lack of boiling chips or stir bar. Heating too rapidly.Always add new boiling chips or a magnetic stir bar to the distillation flask before heating. Heat the flask gradually and evenly.
Column Flooding Excessive heating rate causing too much vapor to enter the column at once.Reduce the heat input to the distillation flask to decrease the rate of vaporization.[10][11]
Recrystallization
Problem Possible Cause(s) Solution(s)
"Oiling Out" (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound. The compound is significantly impure.Use a lower-boiling point solvent or a solvent mixture. Try to purify the compound by another method (e.g., chromatography) first to remove major impurities.[12] Consider very slow cooling.[12]
No Crystal Formation Upon Cooling The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.[12] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
Low Yield of Recovered Crystals Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] To prevent premature crystallization, heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
Crystals are Colored Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use only a minimal amount as it can also adsorb the desired product.[13]
Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers (Co-elution) The mobile phase polarity is not optimal. The stationary phase is not providing enough selectivity.Perform a TLC analysis with various solvent systems to find an optimal mobile phase that gives good separation.[14] For halogenated aromatic isomers, consider using a pentafluorophenyl (PFP) or phenyl-hexyl stationary phase, which can offer different selectivity based on π-π interactions.[15][16][17][18]
Peak Tailing The compound is interacting too strongly with the stationary phase (e.g., acidic silica (B1680970) gel).Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, to improve peak shape.[19]
Compound is Stuck on the Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the mobile phase (gradient elution).[19]
Cracked or Channeled Silica Bed The column was not packed properly.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Fractional Distillation

Objective: To purify liquid this compound from impurities with different boiling points.

Methodology:

  • Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar or boiling chips.

  • Set up a fractional distillation apparatus, including a fractionating column (e.g., Vigreux or packed with Raschig rings) between the distillation flask and the distillation head.[1]

  • Position the thermometer correctly in the distillation head.

  • Begin heating the flask gently with a heating mantle.

  • Observe the condensation ring rising slowly up the column. If it stops rising, increase the heat slightly.[1]

  • Collect the distillate fractions in separate receiving flasks based on the boiling point ranges. Discard the initial fraction which may contain lower-boiling impurities.

  • Collect the main fraction at the expected boiling point of this compound (~212 °C).

  • Stop the distillation before the flask runs dry.

Protocol 2: Recrystallization (Hypothetical, requires optimization)

Objective: To purify solid or low-melting this compound.

Methodology:

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Potential starting solvents for halogenated aromatics include ethanol, methanol, hexane, or a mixture such as ethanol/water or dichloromethane/hexane.[5][20]

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • If the solution is colored, add a very small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may increase the yield.

  • Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly.

Protocol 3: Flash Column Chromatography

Objective: To separate this compound from closely related isomers.

Methodology:

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A good starting point for non-polar to moderately polar compounds is a mixture of ethyl acetate (B1210297) and hexane.[14]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").[6]

  • Elution: Run the column using the optimized mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate all components effectively.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Hypothetical Data)

Technique Typical Starting Purity (%) Achievable Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Fractional Distillation 85-95>9970-85Good for large scale; effective for separating components with different boiling points.Not effective for azeotropes or isomers with very close boiling points; requires high temperatures.
Recrystallization 90-98>99.560-90Can yield very high purity product; relatively simple setup.Finding a suitable solvent can be challenging; potential for "oiling out"; lower yield.
Flash Chromatography 80-95>9950-80Excellent for separating isomers with similar properties; works well on a small to medium scale.Can be time-consuming and solvent-intensive; may require method development.

Visualizations

Purification_Decision_Tree start Crude this compound q1 What is the primary type of impurity? start->q1 recrystallization Recrystallization (if solid) start->recrystallization If solidifiable isomers Positional Isomers q1->isomers Close Polarity boiling_diff Different Boiling Points q1->boiling_diff Varying Volatility q2 What is the scale of purification? isomers->q2 distillation Fractional Distillation boiling_diff->distillation large_scale Large Scale (>10g) q2->large_scale small_scale Small Scale (<10g) q2->small_scale large_scale->distillation chromatography Flash Chromatography small_scale->chromatography

Caption: Decision tree for selecting a purification technique.

Caption: General troubleshooting workflow for purification.

References

Technical Support Center: Synthesis of 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of 4-Bromo-2-chlorotoluene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Sandmeyer Reaction of 3-Amino-4-chlorotoluene
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete diazotization. - Decomposition of the diazonium salt. - Inefficient Sandmeyer reaction.- Ensure the complete dissolution of 3-amino-4-chlorotoluene in the acidic medium before adding sodium nitrite (B80452). - Maintain a strict low-temperature profile (0-5 °C) during diazotization. - Use a freshly prepared solution of cuprous bromide.
Presence of Phenolic Byproducts (e.g., 4-Chloro-3-methylphenol) Reaction of the diazonium salt with water due to elevated temperatures.Maintain the temperature of the diazonium salt solution below 5 °C at all times. Add the diazonium salt solution to the cuprous bromide solution in a controlled manner to avoid localized heating.
Formation of Tar-like Substances Decomposition of the unstable diazonium salt.Keep the reaction mixture protected from light and maintain rigorous temperature control. Use high-purity starting materials.
Contamination with Isomeric Byproducts Impurities in the starting 3-amino-4-chlorotoluene.Use highly purified starting materials. Analyze the purity of the starting material by GC or HPLC before use.
Route 2: Electrophilic Bromination of 2-Chlorotoluene
Issue Potential Cause(s) Recommended Solution(s)
Formation of Multiple Isomers (e.g., 2-bromo-6-chlorotoluene, 3-bromo-2-chlorotoluene) The directing effects of the chloro and methyl groups on the aromatic ring lead to substitution at various positions.Optimize reaction conditions (catalyst, temperature, and solvent) to favor the formation of the desired 4-bromo isomer. Use a milder brominating agent or a Lewis acid catalyst that provides better regioselectivity.
Presence of Dibrominated Byproducts Over-bromination of the aromatic ring.Use a stoichiometric amount of the brominating agent. Monitor the reaction progress closely using GC or TLC to avoid over-reaction.
Incomplete Reaction Insufficient reaction time or temperature. Inactive catalyst.Increase the reaction time or temperature as appropriate. Ensure the catalyst used is active and not poisoned.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the Sandmeyer reaction?

A1: The most common byproducts include 4-chloro-3-methylphenol, which forms from the reaction of the diazonium salt with water. Other potential byproducts are biaryl compounds and tar-like substances resulting from the decomposition of the diazonium salt.[1][2] The presence of isomeric starting materials will also lead to isomeric bromochlorotoluene byproducts.

Q2: How can I minimize the formation of isomeric byproducts during the electrophilic bromination of 2-chlorotoluene?

A2: Minimizing isomeric byproduct formation is a significant challenge in this synthesis. Careful selection of the reaction conditions is crucial. Using a bulky Lewis acid catalyst can sterically hinder bromination at the ortho-position to the methyl group, potentially increasing the yield of the desired 4-bromo isomer. Running the reaction at a lower temperature can also improve selectivity.

Q3: What is the best method to purify this compound from its isomers?

A3: Due to the similar boiling points of the isomers, simple distillation is often ineffective. Fractional distillation under reduced pressure can be successful if there is a sufficient difference in boiling points. For laboratory-scale purifications, column chromatography on silica (B1680970) gel using a non-polar eluent, such as hexane (B92381) or a mixture of hexane and dichloromethane, is a highly effective method for separating isomers.[2]

Q4: My Sandmeyer reaction is producing a lot of tar. What can I do to prevent this?

A4: Tar formation is typically due to the decomposition of the diazonium salt.[2] To prevent this, it is critical to maintain a low temperature (0-5 °C) throughout the diazotization and the subsequent addition to the copper(I) bromide solution. It is also advisable to use the diazonium salt immediately after its preparation and to protect the reaction from light.

Q5: Can I use copper(II) bromide instead of copper(I) bromide for the Sandmeyer reaction?

A5: While some Sandmeyer-type reactions can utilize copper(II) salts, the classic Sandmeyer reaction for bromination specifies the use of a copper(I) salt, such as cuprous bromide (CuBr).[3] Copper(I) is believed to be essential for the radical-nucleophilic aromatic substitution mechanism.[4] Using CuBr₂ may lead to lower yields or a different product distribution.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3-Amino-4-chlorotoluene

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-4-chlorotoluene in 48% hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification cluster_byproducts Potential Byproducts A 3-Amino-4-chlorotoluene C Diazonium Salt Intermediate A->C Reacts with B HBr, NaNO2 (0-5 °C) B->C Reagents E This compound (Crude) C->E Reacts with J 4-Chloro-3-methylphenol C->J Decomposition (hydrolysis) K Tar-like substances C->K Decomposition D CuBr D->E Catalyst F Extraction & Washing E->F G Drying & Concentration F->G H Fractional Distillation / Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

References

Technical Support Center: Scale-Up of 4-Bromo-2-chlorotoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of reactions involving 4-Bromo-2-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: this compound is typically synthesized via electrophilic aromatic substitution on a substituted toluene (B28343) ring. Common precursors and methods include:

  • Bromination of 2-chlorotoluene (B165313): This is a direct approach, but controlling the regioselectivity to favor the desired 4-bromo isomer over other isomers is a key challenge.

  • Diazotization-Sandmeyer Reaction: Starting from an appropriately substituted aniline, such as 4-bromo-2-methylaniline (B145978) or 2-chloro-4-methylaniline, followed by a Sandmeyer reaction to introduce the chloro or bromo group, respectively.[1]

  • From 4-bromo-2-nitrotoluene (B1266186): Reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the chlorine atom, is a potential route. The direct preparation from 4-bromo-2-nitrotoluene is also described.

Q2: My reaction yield has significantly dropped after moving from a lab scale to a pilot plant scale. What are the likely causes?

A2: A drop in yield during scale-up is a common issue that can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[2] The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging for exothermic reactions.[2]

  • Inefficient Mixing: Poor agitation may prevent homogenous distribution of reactants, especially in heterogeneous reactions (e.g., involving a solid reagent or catalyst), leading to incomplete conversion.[2]

  • Extended Reaction Times: Slower, controlled addition of reagents at a larger scale can increase the overall reaction time, potentially allowing for the degradation of products or intermediates.

  • Work-up and Isolation Inefficiencies: Techniques that are efficient in the lab, such as liquid-liquid extraction in a separatory funnel, may not scale up linearly. Emulsion formation and phase separation can be more problematic in large vessels.

Q3: I am observing a high percentage of isomeric impurities, particularly 2-bromo-6-chlorotoluene. How can I improve selectivity?

A3: Improving regioselectivity is critical for obtaining a pure product and simplifying downstream processing. Consider the following:

  • Reaction Conditions: Temperature, solvent, and catalyst choice can significantly influence the isomer distribution in electrophilic bromination. Running the reaction at a lower temperature may enhance selectivity.

  • Steric Hindrance: The directing effects of the chloro and methyl groups on the toluene ring are key. While both are ortho-, para-directing, the steric bulk of the substituents and the incoming electrophile will influence the final position.

  • Alternative Synthetic Routes: If direct bromination of 2-chlorotoluene proves unselective, a multi-step synthesis starting from a precursor where the substitution pattern is already fixed may be a better option. For example, starting with a toluidine derivative allows for the precise placement of functional groups via diazotization reactions.[3][4]

Q4: What are the primary safety hazards to consider during the scale-up of this process?

A4: Scaling up introduces significant safety challenges that must be addressed:

  • Toxicity and Handling: this compound is harmful if inhaled, swallowed, or in contact with skin, and causes skin and serious eye irritation.[5][6] Use appropriate personal protective equipment (PPE), including chemical-impermeable gloves, eye protection, and respiratory protection, and handle the material in a well-ventilated area or under a chemical fume hood.[6][7]

  • Thermal Runaway: Bromination reactions can be highly exothermic.[2] A failure in cooling or an uncontrolled addition of the brominating agent can lead to a thermal runaway, causing a rapid increase in temperature and pressure.

  • Gas Evolution: Some reactions may evolve hazardous gases like hydrogen bromide (HBr) or hydrogen chloride (HCl).[8][9] The off-gas must be safely scrubbed before venting.

  • Reagent Hazards: Reagents like bromine are highly corrosive and toxic. Strong acids (e.g., sulfuric acid) and oxidizing agents also pose significant risks.[4][8]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and suggested solutions when scaling up this compound reactions.

Problem Potential Cause(s) Suggested Solutions
Low Conversion / Stalled Reaction 1. Inefficient mixing leading to poor mass transfer.[2]2. Deactivated catalyst or initiator.3. Presence of inhibitors (e.g., water, oxygen).[2]1. Evaluate and optimize the reactor's agitation system (impeller type, speed).2. Use fresh, high-purity catalysts or initiators.3. Ensure all reagents and solvents are anhydrous and run the reaction under an inert atmosphere (e.g., nitrogen).[2]
Formation of Poly-brominated Byproducts 1. Excess of brominating agent used.2. Localized high concentration of the brominating agent due to poor mixing.1. Use a controlled stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents).[2]2. Add the brominating agent slowly and sub-surface to ensure rapid dispersion. Monitor the reaction closely by GC or HPLC.
Uncontrolled Exotherm / Temperature Spikes 1. Reagent added too quickly.2. Inadequate cooling capacity for the reactor size.[2]3. Poor heat transfer from the reaction mass to the vessel wall.1. Implement a controlled, slow addition profile for the limiting reagent.2. Ensure the reactor's cooling system is sufficient for the heat of reaction. Perform calorimetric studies (e.g., RC1) to understand the thermal profile.3. Choose a solvent that allows for a safe operating temperature and has good heat transfer properties.
Difficult Phase Separation / Emulsion during Work-up 1. Agitation during extraction is too vigorous.2. Presence of fine solid byproducts stabilizing the emulsion.1. Reduce agitator speed during extraction or use a baffled reactor to promote gentle mixing.2. Consider a filtration step before extraction. The addition of brine can help break emulsions.

Experimental Protocols

Representative Lab-Scale Protocol: Bromination of 2-Chlorotoluene

This protocol is for illustrative purposes and must be adapted and optimized for specific equipment and scale-up objectives.

  • Reactor Setup: A 1 L, jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, condenser, and a dropping funnel is assembled. The reactor is purged with nitrogen.

  • Charging Reagents: Charge 2-chlorotoluene (1.0 eq) and a suitable solvent (e.g., dichloromethane (B109758) or a non-polar solvent) into the reactor. Cool the reactor jacket to 0-5 °C.

  • Catalyst Addition: Add a Lewis acid catalyst (e.g., iron(III) bromide, FeBr₃, 0.05 eq) to the cooled solution.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in the reaction solvent via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC. The reaction is typically complete when the starting material is consumed.

  • Quenching: Once complete, slowly add the reaction mixture to a chilled aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench the excess bromine.

  • Work-up: Separate the organic layer. Wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.

Visualizations

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_final Product Prep Reagent & Reactor Preparation Charge Charge 2-Chlorotoluene & Solvent Prep->Charge Cool Cool to 0-5 °C Charge->Cool React Slow Addition of Bromine Cool->React Quench Quench Reaction React->Quench Extract Aqueous Work-up (Phase Separation) Quench->Extract Purify Purification (e.g., Distillation) Extract->Purify Product This compound Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_products Reaction Products Start 2-Chlorotoluene Desired Desired Product: This compound Start->Desired Bromination (para-attack) Iso Isomeric Impurity: 2-Bromo-6-chlorotoluene Start->Iso Bromination (ortho-attack) Ipso Ipso-Substitution Side Product Start->Ipso Side Reaction (e.g., with Nitrating agents) Poly Poly-brominated Impurity: Di-bromo-2-chlorotoluene Desired->Poly Further Bromination

G cluster_analysis Analysis cluster_solutions Corrective Actions Start Low Yield or Purity Issue Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Impurity High Impurity Profile? Start->Check_Impurity Sol_Mixing Optimize Mixing & Reaction Time Check_Conversion->Sol_Mixing Yes Sol_Reagents Verify Reagent Purity & Stoichiometry Check_Conversion->Sol_Reagents Yes Sol_Temp Adjust Temperature & Addition Rate Check_Impurity->Sol_Temp Yes Check_Impurity->Sol_Reagents Yes

Caption: A logical troubleshooting workflow for scale-up challenges.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you optimize catalyst loading and reaction conditions for cross-coupling reactions involving 4-bromo-2-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: this compound is a versatile substrate primarily used in palladium-catalyzed cross-coupling reactions. The key feature of this substrate is the differential reactivity of the C-Br and C-Cl bonds, with the C-Br bond being significantly more reactive.[1][2] This allows for selective functionalization. Common reactions include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or their derivatives.[3]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[2][4]

  • Heck Coupling: Formation of C-C bonds with alkenes.[5]

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[6]

  • Stille Coupling: Formation of C-C bonds with organostannanes.[6]

Q2: What is a typical starting catalyst loading for cross-coupling with this compound?

A2: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1][4][7][8] For substrates that are particularly challenging, starting at the higher end of this range (e.g., 2-5 mol%) can help ensure the reaction initiates successfully.[8] Once feasibility is established, the catalyst loading should be optimized to be as low as possible to improve cost-effectiveness and minimize palladium contamination in the final product.[9][10]

Q3: How does catalyst loading impact the reaction outcome?

A3: Catalyst loading directly influences reaction rate, yield, and overall efficiency.

  • Too Low: Insufficient catalyst may lead to a sluggish or incomplete reaction, resulting in low conversion of the starting material.[11]

  • Too High: While higher loading can increase the reaction rate, it can also lead to undesirable side reactions, such as homocoupling or catalyst decomposition, which may decrease the overall yield.[12][13] It also increases cost and the burden of removing residual metal from the product.[10]

Q4: What is the importance of the ligand-to-metal ratio?

A4: The ligand-to-metal ratio is a critical parameter that affects catalyst stability and activity. For monodentate phosphine (B1218219) ligands, a ratio of 1:1 to 4:1 (ligand:Pd) is typically screened.[7][14]

  • Too little ligand can result in an unstable or inactive catalyst.[14]

  • Too much ligand can lead to the formation of coordinatively saturated metal centers that are catalytically inactive.[14] For many cross-coupling reactions, the active species is a monoligated palladium(0) complex, making excess ligand undesirable.[15]

Troubleshooting Guide

This guide addresses specific issues you may encounter when optimizing catalyst loading for this compound.

Problem 1: Low or No Conversion of this compound.

If your reaction stalls or fails to proceed, a systematic approach to troubleshooting is required. The following workflow can help identify the root cause.

cluster_legend Legend Problem Problem Cause Cause Solution Solution start Problem: Low or No Conversion cause1 Inactive Catalyst? start->cause1 cause2 Inefficient Oxidative Addition? start->cause2 cause3 Suboptimal Base or Solvent? start->cause3 cause4 Poor Reagent Purity/Quality? start->cause4 sol1 Use fresh catalyst/ligand. Ensure inert atmosphere. Consider robust precatalysts. cause1->sol1  Yes sol2 Increase temperature. Switch to bulky, electron-rich ligands (e.g., Buchwald type). cause2->sol2  Yes sol3 Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure solvent is anhydrous and degassed. cause3->sol3  Yes sol4 Purify starting materials. Use high-purity, anhydrous solvents. cause4->sol4  Yes

Caption: Troubleshooting workflow for low conversion issues. (Max Width: 760px)

Problem 2: High Conversion but Low Yield (Byproduct Formation).

Q: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?

A: The most common side reactions are homocoupling of the coupling partner and hydrodehalogenation of the this compound.

  • Homocoupling: This side reaction is often caused by the presence of oxygen.[11] Ensure your reaction setup is thoroughly purged of air and that all solvents are properly degassed.[11]

  • Hydrodehalogenation (Debromination): This occurs when the bromine atom is replaced by a hydrogen atom, consuming your starting material.[16] It is often promoted by certain bases and solvents or high reaction temperatures.[16] Consider screening different bases or lowering the reaction temperature.

Problem 3: Poor Chemoselectivity (Reaction at C-Cl bond).

Q: I am observing a significant amount of product from coupling at the C-Cl position. How can I improve selectivity for the C-Br bond?

A: Achieving high chemoselectivity for the more reactive C-Br bond is crucial.[2] If you are seeing reaction at the C-Cl bond, your conditions may be too harsh.

  • Reduce Reaction Temperature: The activation of the stronger C-Cl bond typically requires more energy.[10] Lowering the temperature can often favor the selective activation of the C-Br bond.

  • Catalyst/Ligand Choice: Some highly active catalyst systems designed for activating aryl chlorides may overreact.[10] Consider using a standard catalyst like Pd(PPh₃)₄, which is known to be selective for C-Br bonds in the presence of C-Cl bonds.[2]

  • Optimize Base and Reaction Time: A weaker base or shorter reaction time may be sufficient for the C-Br coupling while minimizing the slower C-Cl coupling.

Data Presentation

Table 1: Typical Starting Parameters for Suzuki-Miyaura Coupling of this compound

ParameterRecommended RangeNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pre-catalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[17][18]
Catalyst Loading 0.5 - 5 mol%Start with 1-2 mol% for initial screening.[7]
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)Bulky, electron-rich ligands often improve catalyst activity and stability.[6][19]
Ligand to Pd Ratio 1:1 to 4:1Typically 2:1 for monodentate ligands like PPh₃.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often required.[6][19] Use 2-3 equivalents.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA co-solvent of water is often necessary to dissolve the base and facilitate transmetalation.[7][17]
Temperature 80 - 110 °COptimization is necessary; higher temperatures can sometimes reduce selectivity.[1][19]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization Screen (Suzuki-Miyaura Coupling)

This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.

prep 1. Preparation - Dry glassware - Prepare stock solutions of:  - this compound  - Boronic acid  - Base (e.g., K₂CO₃)  - Internal Standard setup 2. Reaction Setup (Array of Vials) - To each vial, add stir bar and base - Purge vials with inert gas (Ar/N₂) prep->setup reagents 3. Reagent Addition - Add stock solutions of substrates  and internal standard to each vial - Add degassed solvent setup->reagents catalyst 4. Catalyst/Ligand Addition - Prepare stock solutions of Pd source  and ligand - Add varying amounts to each vial  to achieve desired mol % (e.g., 0.5, 1, 2, 4%) reagents->catalyst reaction 5. Reaction - Seal vials securely - Heat array to desired temperature (e.g., 100 °C)  with vigorous stirring catalyst->reaction monitoring 6. Monitoring & Quench - Take aliquots at time points (e.g., 2h, 6h, 24h) - Quench aliquot with solvent - Analyze by GC-MS or LC-MS to determine  conversion and yield reaction->monitoring analysis 7. Data Analysis - Plot yield vs. catalyst loading - Identify optimal loading that balances  yield, reaction time, and cost monitoring->analysis

Caption: Workflow for optimizing catalyst loading in a parallel screen. (Max Width: 760px)

Protocol 2: Representative Suzuki-Miyaura Coupling of this compound

This procedure is a starting point and should be optimized for each specific boronic acid partner.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Degassed solvent (e.g., 1,4-Dioxane/H₂O mixture, 10:1, 5 mL)

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[1]

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[16]

  • Reaction:

    • Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

    • Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously. Monitor its progress by TLC or GC-MS.[19]

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[16]

    • Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the desired product.[16]

Catalytic Cycle Visualization

Understanding the catalytic cycle is key to troubleshooting. Catalyst loading primarily affects the concentration of the active Pd(0) species available to initiate the cycle.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition note2 Low catalyst loading reduces the concentration of Pd(0)L₂, slowing the entire cycle. pd0->note2 transmetal_complex Transmetalation Complex pd_complex->transmetal_complex Transmetalation note1 Rate-determining step. Influenced by C-X bond strength. Selective for C-Br over C-Cl. pd_complex->note1 reductive_complex Reductive Elimination Complex transmetal_complex->reductive_complex Isomerization reductive_complex->pd0 Reductive Elimination aryl_halide R¹-Br (this compound) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ boronic_acid->transmetal_complex base Base (e.g., K₂CO₃) base->transmetal_complex product Product (R¹-R²) product->pd0         

Caption: The Suzuki-Miyaura catalytic cycle for this compound. (Max Width: 760px)

References

Technical Support Center: Functionalization of 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-bromo-2-chlorotoluene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when functionalizing this compound?

A1: The primary challenge is achieving chemoselectivity. This compound has two different halogen atoms, bromine and chlorine, attached to the aromatic ring. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in common palladium-catalyzed cross-coupling reactions.[1] This allows for selective functionalization at the bromine position if reaction conditions are carefully controlled. However, side reactions can occur at the chlorine position, or other undesired reactions like hydrodehalogenation (loss of a halogen) and homocoupling can reduce the yield of the desired product.

Q2: Which bond is more reactive in palladium-catalyzed cross-coupling reactions?

A2: The C-Br bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond.[1] The relative reactivity generally follows the trend: C-I > C-Br > C-Cl. This difference in reactivity is the basis for selectively performing reactions at the C-4 position (bromine) while leaving the C-2 position (chlorine) intact for subsequent transformations.

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions include:

  • Homocoupling: Two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) couple with each other.[2][3]

  • Hydrodehalogenation: The halogen atom is replaced by a hydrogen atom, leading to the formation of 2-chlorotoluene (B165313) or toluene.[2][4]

  • Loss of Selectivity: The reaction occurs at both the bromine and chlorine positions, leading to a mixture of products.

  • Protodeborylation: In Suzuki-Miyaura coupling, the boronic acid reagent is replaced by a hydrogen atom before it can couple with the aryl halide.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

This section addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound with organoboron reagents.

Q: I am observing a significant amount of boronic acid homocoupling byproduct. How can I minimize this?

A: Homocoupling is a common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2][3] Here are several strategies to mitigate it:

  • Rigorous Oxygen Exclusion: Oxygen can promote the homocoupling of boronic acids.[5] It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using the freeze-pump-thaw technique for more sensitive reactions.[3]

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) salt (e.g., Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) species. This process can sometimes favor homocoupling. Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this issue.[3][6]

  • Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step of the catalytic cycle, which forms the desired product.[6] A faster reductive elimination reduces the lifetime of intermediates that could lead to side reactions.[6]

  • Controlled Reagent Addition: Slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Troubleshooting Workflow for Suzuki Coupling Homocoupling

start High Homocoupling Observed check_o2 Check Oxygen Exclusion start->check_o2 degas Improve Degassing (Sparge / Freeze-Pump-Thaw) check_o2->degas Inadequate check_pd Evaluate Palladium Source check_o2->check_pd Adequate degas->check_pd use_pd0 Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4) check_pd->use_pd0 Using Pd(II) check_ligand Assess Ligand check_pd->check_ligand Using Pd(0) use_pd0->check_ligand use_bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) check_ligand->use_bulky_ligand Standard Ligand (e.g., PPh3) end Homocoupling Minimized check_ligand->end Already Using Bulky Ligand use_bulky_ligand->end

Caption: Troubleshooting logic for minimizing homocoupling in Suzuki reactions.

Table 1: Effect of Palladium Source and Base on Suzuki Coupling Yield

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield of Desired Product (%)Yield of Homocoupling (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1008510
2Pd(PPh₃)₄ (2)-K₃PO₄ (2)Dioxane/H₂O10092<5
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)DME/H₂O807815
4Pd(PPh₃)₄ (2)-K₂CO₃ (2)DME/H₂O80887

Note: Data are representative and yields can vary based on the specific boronic acid and reaction time.

Guide 2: Buchwald-Hartwig Amination

This section focuses on challenges during the amination of this compound.

Q: My Buchwald-Hartwig amination is giving low yields and some hydrodehalogenation. What can I do?

A: Low yields and hydrodehalogenation in Buchwald-Hartwig aminations can stem from several factors, including catalyst deactivation, inappropriate base or solvent choice, or side reactions like β-hydride elimination from the amido-palladium intermediate.[4]

  • Choice of Base: The base plays a crucial role. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) might be necessary to prevent functional group incompatibility.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XantPhos or Josiphos-type ligands are often effective in promoting the desired C-N bond formation and suppressing side reactions.[7]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. The presence of water or protic solvents can lead to catalyst decomposition and undesired side reactions.

  • Temperature Control: While heating is often required, excessive temperatures can promote catalyst decomposition and side reactions. It is advisable to screen temperatures, starting from around 80 °C and increasing if the reaction is sluggish.

Reaction Pathway for Buchwald-Hartwig Amination

sub This compound + Amine (R2NH) oa Oxidative Addition sub->oa cat Pd(0)Ln cat->oa int1 Ar-Pd(II)(Br)Ln oa->int1 assoc Amine Association + Base int1->assoc int2 Ar-Pd(II)(NR2)Ln assoc->int2 re Reductive Elimination int2->re beta β-Hydride Elimination int2->beta re->cat prod Desired Product (Ar-NR2) re->prod side Hydrodehalogenation (Ar-H) beta->side

Caption: Catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction.

Guide 3: Metal-Halogen Exchange (Lithiation & Grignard Formation)

This guide covers selective metal-halogen exchange at the C-Br bond.

Q: How can I achieve selective C-Br metal-halogen exchange without reacting at the C-Cl bond?

A: Achieving high selectivity for the C-Br bond is critical and is primarily influenced by kinetics and temperature.

  • Lithiation (using n-BuLi or t-BuLi):

    • Low Temperature: This is the most crucial parameter. Performing the reaction at very low temperatures (typically -78 °C to -100 °C) is essential. The rate of C-Br exchange is significantly faster than C-Cl exchange at these temperatures.

    • Reaction Time: Use the shortest reaction time possible. Once the lithiation is complete (monitor by quenching aliquots), proceed with the electrophile addition immediately to prevent equilibration or reaction at the chloro position.

    • Solvent: Ethereal solvents like THF or diethyl ether are commonly used.

  • Grignard Reagent Formation:

    • Magnesium Activation: The surface of the magnesium turnings must be activated. Common methods include using a crystal of iodine, 1,2-dibromoethane, or mechanical stirring.[8]

    • Slow Addition: The this compound should be added slowly to a suspension of activated magnesium in an anhydrous ether solvent (like THF or diethyl ether).[9] This keeps the concentration of the aryl halide low, which helps to minimize side reactions like Wurtz coupling.[10]

    • Initiation: The reaction is exothermic, and a gentle reflux should be observed upon initiation. If the reaction does not start, gentle warming may be required.[9] The C-Cl bond is much less reactive towards magnesium insertion and typically requires harsher conditions.[11]

Table 2: Temperature Effect on Selectivity of Lithiation

EntryLithiation ReagentTemperature (°C)Reaction Time (min)Ratio of C-Br Exchange : C-Cl Exchange
1n-BuLi (1.1 eq)-7815>98 : 2
2n-BuLi (1.1 eq)-401590 : 10
3n-BuLi (1.1 eq)01565 : 35
4t-BuLi (1.1 eq)-10010>99 : 1

Note: Data are illustrative. Actual selectivity depends on exact conditions and subsequent electrophilic quench.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling at the C-4 (bromo) position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • 1,4-Dioxane (B91453), anhydrous

  • Water, degassed

  • Schlenk flask, magnetic stir bar, condenser

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 205.5 mg), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 34.7 mg).

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.[12]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

References

Technical Support Center: Grignard Reaction with 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for Grignard reactions involving 4-bromo-2-chlorotoluene. The unique structure of this substrate, featuring two different halogen atoms, presents specific challenges that are addressed in the following sections.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not starting. What are the common causes and how can I initiate it?

A1: Failure to initiate is one of the most common issues in Grignard synthesis, often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of trace amounts of moisture.[1][2] Aryl halides are also generally less reactive than alkyl halides, which can contribute to a sluggish start.[3]

Troubleshooting & Initiation Steps:

  • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying (e.g., at 120°C overnight) and cooling under a stream of dry nitrogen or argon.[1][4] Use a freshly opened bottle of anhydrous solvent (THF or diethyl ether) or a solvent that has been freshly distilled from a suitable drying agent.[1][5]

  • Activate the Magnesium Surface: The inert magnesium oxide layer must be disrupted to expose fresh, reactive metal.[1] Several activation methods can be employed:

    • Mechanical Activation: Before adding the solvent, place the magnesium turnings in the dry flask with a stir bar and stir them vigorously under an inert atmosphere. This helps to physically break the oxide layer.[1]

    • Chemical Activation with Iodine: Add one or two small crystals of iodine to the flask containing the magnesium turnings.[1][3] Gently warm the flask until the purple iodine vapor is visible and subsequently dissipates. The disappearance of the brown color in the solvent upon addition indicates that the magnesium surface is activated.[2][6]

    • Chemical Activation with 1,2-Dibromoethane (B42909): Add a few drops of 1,2-dibromoethane to the magnesium suspension. Its reaction with magnesium produces ethene gas and magnesium bromide, which helps to etch the surface of the turnings.[1][3][7]

Q2: I'm observing a low yield and a significant amount of a high-molecular-weight byproduct. What is happening?

A2: This is a classic symptom of a Wurtz-type coupling side reaction.[8] In this process, the newly formed Grignard reagent (4-chloro-3-methylphenylmagnesium bromide) acts as a nucleophile and reacts with a molecule of the unreacted this compound starting material.[8][9] This results in the formation of a homocoupled dimer (2,2'-dichloro-4,4'-dimethylbiphenyl), which reduces the yield of the desired Grignard reagent and complicates purification.[8][10]

Strategies to Minimize Wurtz Coupling:

  • Slow, Controlled Addition: Add the this compound solution dropwise to the magnesium suspension. A very slow addition rate prevents the buildup of a high local concentration of the aryl halide, minimizing its reaction with the Grignard reagent.[8][10]

  • Temperature Management: The formation of Grignard reagents is exothermic.[3] Maintain a low and steady reaction temperature. Excessive heat accelerates the rate of the Wurtz coupling reaction.[8] Use an ice bath to moderate the reaction if it becomes too vigorous.[7]

  • Efficient Stirring: Ensure the mixture is stirred efficiently to quickly disperse the added aryl halide and facilitate its reaction with the large surface area of the magnesium.[10]

Q3: Does the presence of the chlorine atom on the aromatic ring interfere with the reaction?

A3: The reaction's success relies on chemoselectivity. The carbon-bromine (C-Br) bond is significantly weaker and more reactive towards oxidative insertion by magnesium than the carbon-chlorine (C-Cl) bond.[11] Therefore, under standard, controlled conditions, the Grignard reagent will form selectively at the bromine-substituted position, leaving the chlorine atom untouched. However, prolonged reaction times or elevated temperatures can potentially lead to the formation of a di-Grignard reagent, so it is crucial to monitor the reaction's progress.[11]

Q4: What are the ideal solvent and temperature conditions for this specific reaction?

A4: The choice of solvent is critical for stabilizing the Grignard reagent.[12]

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is generally the preferred solvent for forming Grignard reagents from less reactive aryl bromides.[13] Its higher boiling point and superior solvating ability help to stabilize the Grignard complex.[7][12] While anhydrous diethyl ether can also be used, THF often gives better results for this type of substrate.[13]

  • Temperature: The reaction is typically initiated at room temperature.[7] Once initiated, the exothermic nature of the reaction may cause the solvent to gently reflux.[7] The temperature should be controlled to maintain a steady, gentle reflux. If the reaction becomes too vigorous, an ice bath should be used for cooling.[7] Forcing the reaction at higher temperatures can increase the rate of undesirable side reactions like Wurtz coupling.[8]

Q5: My reaction mixture turned cloudy and then dark grey or brown. Is this normal?

A5: Yes, this is a positive visual indicator that the Grignard reagent is forming. The solution will typically become cloudy and turn a greyish or brownish color as the magnesium is consumed and the organomagnesium species is formed in solution.[6][7][8] However, if the mixture turns very dark or black, especially with excessive heating, it could be a sign of decomposition or significant side reactions.[4]

Troubleshooting Summary

SymptomProbable Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Passivating magnesium oxide layer.[1][2]2. Wet glassware or solvents.[5][14]3. Impure reagents.1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing.[1][3]2. Flame-dry all glassware under an inert atmosphere; use anhydrous solvents.[1][4]3. Use fresh, high-purity reagents.
Low Yield of Desired Product 1. Wurtz coupling side reaction.[8][10]2. Quenching by moisture or atmospheric O₂.[3][5]3. Incomplete reaction.1. Add aryl bromide solution very slowly; maintain low reaction temperature.[8][10]2. Ensure a robust inert atmosphere (N₂ or Ar) throughout the experiment.[3]3. Allow sufficient reaction time (1-3 hours) after addition is complete.[15]
Formation of Dimer Byproduct 1. High local concentration of aryl bromide.2. Elevated reaction temperature.[8]1. Use a syringe pump or dropping funnel for slow, controlled addition.2. Use a water or ice bath to maintain a gentle reflux and avoid overheating.[7]
Uncontrolled/Runaway Reaction 1. Addition of aryl bromide is too fast.2. Insufficient cooling.1. Immediately stop the addition and cool the flask in an ice bath.[7]2. Resume addition at a much slower rate once the reaction is under control.

Experimental Protocol: Preparation of 4-Chloro-3-methylphenylmagnesium Bromide

Materials:

  • This compound (1.0 eq.)

  • Magnesium turnings (1.2 - 1.5 eq.)[15]

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1-2 small crystals)

  • Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stopper, magnetic stir bar.

  • Nitrogen or Argon gas line with a bubbler.

Procedure:

  • Glassware Preparation: Thoroughly flame-dry all glassware under a vacuum or oven-dry at 120°C overnight. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings (1.2 eq.) and a magnetic stir bar into the three-necked flask. Add one or two small crystals of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and the purple vapor dissipates, indicating activation of the magnesium surface.[7] Allow the flask to cool.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

  • Reaction Initiation: Add enough anhydrous THF to the reaction flask to just cover the magnesium turnings. Begin vigorous stirring. Add a small portion (~5-10%) of the this compound solution from the dropping funnel to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling, a slight warming of the flask, and the appearance of a grey, cloudy suspension.[3][7]

  • Grignard Reagent Formation: Once initiation is confirmed, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle, self-sustaining reflux. The exothermic nature of the reaction should provide sufficient heat.[16] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted.[11] The final mixture should be a homogenous, grey-to-brown suspension. This Grignard reagent solution should be used immediately in the subsequent synthetic step.

Visual Troubleshooting Guides

TroubleshootingWorkflow start Grignard Reaction Failure (this compound) q1 Does the reaction initiate? (Bubbling, cloudiness, gentle reflux) start->q1 init_no NO q1->init_no No init_yes YES q1->init_yes Yes cause_init Probable Causes: - Inactive Mg Surface - Trace H₂O/O₂ - Low Reactivity init_no->cause_init q2 Is the final product yield low with significant dimer byproduct? init_yes->q2 sol_init Solutions: 1. Activate Mg (I₂, 1,2-dibromoethane). 2. Flame-dry all glassware. 3. Use fresh anhydrous solvent. cause_init->sol_init yield_low YES q2->yield_low Yes yield_ok Reaction Successful q2->yield_ok No cause_yield Probable Cause: Wurtz Coupling Side Reaction yield_low->cause_yield sol_yield Solutions: 1. Slow aryl bromide addition rate. 2. Maintain low reaction temperature. 3. Ensure efficient stirring. cause_yield->sol_yield

Caption: Troubleshooting workflow for Grignard reaction failure.

ReactionPathways start This compound + Mg Turnings (in Anhydrous THF) desired_path Desired Pathway: Grignard Formation start->desired_path side_path Side Reaction: Wurtz Coupling start->side_path grignard 4-Chloro-3-methylphenyl- magnesium Bromide (Desired Product) desired_path->grignard wurtz 2,2'-Dichloro-4,4'-dimethyl- biphenyl (Dimer Byproduct) side_path->wurtz conditions_good Conditions: - Slow Addition - Low Temperature conditions_good->desired_path conditions_bad Conditions: - Fast Addition - High Temperature conditions_bad->side_path

Caption: Competing reaction pathways in Grignard synthesis.

References

stability and storage conditions for 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and storage of 4-Bromo-2-chlorotoluene for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions and a troubleshooting guide to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to protect it from exposure to light, air, and excess heat to maintain its stability.[3][4]

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is considered stable under normal, recommended storage and handling conditions.[2][3] However, deviations from these conditions can lead to degradation.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents.[2][3] Contact with such substances should be strictly avoided to prevent vigorous reactions that could compromise the integrity of the compound and the safety of the experiment.

Q4: What are the potential degradation products of this compound?

A4: Under conditions of thermal decomposition, this compound can produce hazardous byproducts, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][3] Exposure to light may lead to photodegradation, which for similar brominated aromatic compounds, can involve dehalogenation.

Q5: How can I tell if my sample of this compound has degraded?

A5: Visual inspection for color change (e.g., development of a yellow or brown tint from a clear or pale-yellow liquid) or the presence of precipitates can be initial indicators of degradation. For a more definitive assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities or a decrease in the main compound's peak area over time.

Summary of Storage and Handling Recommendations

ParameterRecommendationSource(s)
Temperature Cool[1][4]
Atmosphere Store in a tightly closed container, under an inert gas is recommended.[1][4]
Light Protect from light.[4]
Ventilation Store in a well-ventilated place.[1][2]
Incompatibilities Avoid strong oxidizing agents.[2][3]
Conditions to Avoid Excess heat, exposure to air and light.[2][3][4]

Troubleshooting Guide

If you suspect that the stability of your this compound sample has been compromised, follow this troubleshooting guide.

Troubleshooting_Stability Troubleshooting this compound Stability Issues start Start: Suspected Degradation visual_inspection Visually inspect the sample. (Color change, precipitates?) start->visual_inspection analytical_check Perform analytical check. (GC, HPLC for purity) visual_inspection->analytical_check Abnormal stable Sample appears stable. Proceed with caution. visual_inspection->stable Normal storage_conditions Review storage conditions. (Temperature, light, air exposure) analytical_check->storage_conditions Purity acceptable, but concerns remain degraded Sample is likely degraded. Procure a new batch. analytical_check->degraded Purity below spec handling_protocol Review handling protocol. (Inert atmosphere, compatible materials) storage_conditions->handling_protocol correct_storage Correct storage conditions. (Store in cool, dark, dry place) storage_conditions->correct_storage Improper incompatible_contact Check for contact with incompatible materials. (e.g., strong oxidizers) handling_protocol->incompatible_contact correct_handling Implement correct handling procedures. (Use of inert gas, proper sealing) handling_protocol->correct_handling Improper isolate_source Isolate and remove source of incompatibility. incompatible_contact->isolate_source Yes end End incompatible_contact->end No degraded->end stable->end correct_storage->end correct_handling->end isolate_source->correct_storage

Caption: Troubleshooting workflow for assessing the stability of this compound.

Experimental Protocol: General Guideline for Assessing Chemical Stability

This protocol outlines a general procedure for assessing the stability of a chemical compound like this compound under specific stress conditions.

Objective: To determine the stability of this compound under accelerated aging conditions (e.g., elevated temperature and light exposure).

Materials:

  • This compound sample

  • Amber glass vials with Teflon-lined caps

  • Temperature-controlled oven

  • Photostability chamber with a calibrated light source

  • Analytical balance

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

  • Appropriate solvents for sample dilution (e.g., acetonitrile, hexane)

  • Reference standard of this compound

Procedure:

  • Initial Analysis (Time Zero):

    • Accurately weigh a portion of the this compound reference standard and prepare a stock solution of known concentration.

    • Create a calibration curve by preparing a series of dilutions from the stock solution.

    • Analyze the initial purity of the test sample of this compound using the established GC or HPLC method. This will serve as the time-zero reference point.

  • Sample Preparation for Stability Study:

    • Aliquot the this compound sample into several amber glass vials.

    • For each stress condition (e.g., 40°C, 60°C, photostability chamber), prepare a set of vials.

    • Ensure vials are tightly sealed.

  • Stress Conditions:

    • Thermal Stability: Place the designated vials in a temperature-controlled oven at the desired temperatures (e.g., 40°C and 60°C).

    • Photostability: Place the designated vials in a photostability chamber and expose them to a controlled light source as per ICH Q1B guidelines. A control vial wrapped in aluminum foil should be placed in the same chamber to assess the effect of temperature in the absence of light.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each stress condition.

    • Allow the vial to return to room temperature.

    • Prepare a sample for analysis by diluting a known amount of the stressed material in the appropriate solvent.

    • Analyze the sample using the previously established GC or HPLC method.

  • Data Analysis:

    • Quantify the amount of this compound remaining in each sample by comparing its peak area to the calibration curve.

    • Calculate the percentage of degradation over time for each condition.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Experimental_Workflow General Workflow for Chemical Stability Testing start Start: Stability Assessment initial_analysis Time-Zero Analysis (Purity Assay) start->initial_analysis sample_prep Prepare and Aliquot Samples into Vials initial_analysis->sample_prep stress_conditions Expose Samples to Stress Conditions sample_prep->stress_conditions thermal Thermal Stress (e.g., 40°C, 60°C) stress_conditions->thermal photo Photostability Stress (Light Exposure) stress_conditions->photo timepoint_analysis Analyze Samples at Predetermined Time Points thermal->timepoint_analysis photo->timepoint_analysis data_analysis Analyze Data (Calculate Degradation Rate) timepoint_analysis->data_analysis conclusion Determine Shelf-life/ Degradation Profile data_analysis->conclusion end End conclusion->end

Caption: A generalized experimental workflow for conducting a chemical stability study.

References

Technical Support Center: Managing Impurities in 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chlorotoluene. It addresses common issues related to impurities that may be present in the starting material and their impact on subsequent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities in this compound often stem from its synthesis. These can be broadly categorized as:

  • Isomeric Impurities: Other isomers of bromochlorotoluene are frequent contaminants. The specific isomers depend on the synthetic route used by the manufacturer. Common isomers include:

    • 2-Bromo-4-chlorotoluene

    • 3-Bromo-2-chlorotoluene

    • 5-Bromo-2-chlorotoluene

    • Other positional isomers of bromo- and chlorotoluenes.

  • Starting Material Residues: Depending on the synthetic pathway, residual starting materials may be present. For instance, if synthesized from 2-chlorotoluene (B165313), unreacted starting material could be an impurity.

  • Byproducts of Synthesis: Side reactions during synthesis can generate various byproducts. For example, the bromination of 2-chlorotoluene can sometimes lead to the formation of di-brominated or other halogenated species.

Q2: How can impurities in this compound affect my downstream reactions?

A2: Impurities can have several detrimental effects on subsequent reactions, such as:

  • Reduced Yield: Isomeric impurities may have different reactivities or may not participate in the desired reaction, leading to a lower overall yield of the target molecule.

  • Formation of Side Products: Impurities can react alongside the desired starting material, leading to a complex mixture of products that can be difficult to separate. For example, in a Suzuki-Miyaura coupling, an isomeric impurity will lead to the formation of an undesired biaryl product.

  • Catalyst Inhibition or Poisoning: Certain impurities can interact with and deactivate the catalyst, particularly in sensitive cross-coupling reactions. This can lead to stalled reactions or the need for higher catalyst loading.

  • Inaccurate Stoichiometry: The presence of impurities means the actual amount of this compound is lower than weighed, leading to incorrect stoichiometric ratios of reactants and reagents.

Q3: What is the recommended purity level for this compound in sensitive applications like pharmaceutical synthesis?

A3: For pharmaceutical applications and other sensitive synthetic procedures, a purity of >99% is generally recommended. However, the required purity can be application-dependent. It is crucial to analyze the starting material to identify the nature and concentration of any impurities before use.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound.

Problem 1: Low yield or incomplete conversion in a downstream reaction (e.g., Suzuki-Miyaura, Grignard formation).
Possible Cause Suggested Action
Presence of isomeric impurities. Analyze the starting material using GC-MS to identify and quantify isomeric impurities. Purify the starting material by fractional distillation or recrystallization if necessary.
Catalyst deactivation by unknown impurities. Purify the this compound before use. Consider using a higher catalyst loading or a more robust catalyst system.
Inaccurate starting material concentration. Determine the exact purity of the starting material using a quantitative method (e.g., GC with an internal standard) and adjust the amount used in the reaction accordingly.
Problem 2: Appearance of unexpected peaks in the GC/LC-MS analysis of the reaction mixture.
Possible Cause Suggested Action
Isomeric impurities in the starting material are reacting. Obtain a GC-MS of the this compound starting material to confirm the presence and identity of isomers. The unexpected peaks in the product mixture are likely the corresponding products derived from these isomeric impurities.
Presence of reactive byproducts from the synthesis of this compound. Characterize the impurities in the starting material. If they are reactive under your reaction conditions, the starting material must be purified.

Experimental Protocols

Protocol 1: Analysis of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities, particularly isomeric ones.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Mass Spectrometer (MS) detector.

Sample Preparation:

  • Dissolve approximately 10 mg of the this compound sample in 1 mL of a volatile solvent like dichloromethane (B109758) or hexane.

GC-MS Conditions:

Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-400

Data Analysis:

  • Identify this compound and its isomers based on their retention times and mass spectra.

  • Quantify the relative amounts of each component by peak area percentage.

Protocol 2: Purification of this compound by Fractional Distillation

This method is effective for separating isomers with different boiling points.

Apparatus:

  • Round bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Vacuum source (if distilling under reduced pressure)

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the impure this compound to the round bottom flask along with a few boiling chips or a magnetic stir bar.

  • Slowly heat the flask.

  • Collect fractions in separate receiving flasks based on the boiling point. The boiling point of this compound is approximately 212 °C at atmospheric pressure. Isomers will have slightly different boiling points.

  • Analyze the purity of each fraction by GC-MS.

  • Combine the fractions with the desired purity.

Protocol 3: Purification of this compound by Recrystallization

This method is suitable if the material is a solid at room temperature or can be induced to crystallize from a suitable solvent.

Procedure:

  • Solvent Screening: Identify a suitable solvent or solvent system where this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents to screen include hexanes, ethanol, and isopropanol.

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of the chosen hot solvent.

  • Cooling: Slowly cool the saturated solution to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Analysis: Analyze the purity of the recrystallized material by GC-MS and melting point analysis.

Visual Guides

Impurity_Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis of Starting Material cluster_action Corrective Actions cluster_no_impurity Alternative Troubleshooting start Low Yield or Unexpected Side Products analyze_sm Analyze this compound by GC-MS start->analyze_sm impurity_check Impurities Detected? analyze_sm->impurity_check purify Purify Starting Material (Distillation or Recrystallization) impurity_check->purify Yes other_issues Investigate Other Reaction Parameters (Catalyst, Solvent, Temperature, etc.) impurity_check->other_issues No adjust_stoich Adjust Reaction Stoichiometry Based on Purity purify->adjust_stoich proceed Proceed with Reaction Using Purified Material adjust_stoich->proceed

Caption: Troubleshooting workflow for addressing reaction issues potentially caused by impurities in this compound.

Purification_Workflow cluster_start Starting Point cluster_decision Method Selection cluster_distillation Fractional Distillation cluster_recrystallization Recrystallization cluster_analysis Purity Verification start Impure this compound decision Nature of Impurities and Boiling Point Differences start->decision distill Perform Fractional Distillation decision->distill Different Boiling Points recrystallize Perform Recrystallization decision->recrystallize Solid at RT or Crystallizable distill_fractions Collect Fractions Based on Boiling Point distill->distill_fractions analyze_purity Analyze Purity of Fractions/Crystals by GC-MS distill_fractions->analyze_purity recrystallize_crystals Collect and Dry Crystals recrystallize->recrystallize_crystals recrystallize_crystals->analyze_purity combine Combine Pure Fractions/ Use Pure Crystals analyze_purity->combine

Caption: General workflow for the purification of this compound.

Technical Support Center: Safe Disposal of 4-Bromo-2-chlorotoluene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 4-Bromo-2-chlorotoluene waste. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No: 89794-02-5) is a halogenated aromatic compound.[1] It is classified as a hazardous substance with the signal word "Warning".[2] The primary hazards include causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2] It may also be harmful if swallowed, in contact with skin, or if inhaled.[3]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound waste?

A2: When handling this waste, you must wear appropriate PPE, including chemical-impermeable gloves, safety eyeshields or goggles, and protective clothing.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[4] For spill response, a dust mask (type N95 or equivalent) may also be necessary.

Q3: How must I store this compound waste prior to disposal?

A3: Waste should be stored in a suitable, tightly closed, and properly labeled container.[2][5] The storage area must be cool, dry, and well-ventilated.[2][4] Store the waste container away from incompatible materials, particularly strong oxidizing agents.[4]

Q4: Can I mix this compound waste with other chemical waste streams?

A4: No. As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste streams.[5][6][7] Mixing halogenated and non-halogenated solvents complicates disposal, as even small concentrations of halogens require the entire mixture to be treated as more expensive and difficult-to-process halogenated waste.[6] Never mix this waste with acids, bases, or other reactive chemicals.[5]

Q5: What is the recommended disposal method for this compound?

A5: The standard disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[6][7] Do not dispose of this chemical down the drain or in regular trash.[5] All disposal must be conducted in accordance with local, state, and federal regulations.[2][8]

Q6: What is the immediate procedure in case of a spill?

A6: For a small spill, ensure the area is well-ventilated and remove all sources of ignition.[2][4] Wearing appropriate PPE, contain the spill and absorb it with an inert material like sand or vermiculite.[4] Collect the contaminated material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][4]

Troubleshooting Guide

Problem / Issue Possible Causes & Solutions
Waste container refused for pickup. Check the following: - Labeling: Is the container clearly marked with the words "Hazardous Waste" and the full chemical name "this compound"?[5] - Segregation: Has the container been contaminated with non-halogenated solvents, acids, or bases?[6] - Container Integrity: Is the container in good condition, compatible with the chemical, and sealed with a secure, screw-top cap?[5] - Contact your institution's Environmental Health & Safety (EHS) office for specific local requirements.
Uncertainty about waste classification. This compound contains both bromine and chlorine, classifying it as a halogenated organic compound .[7] Any solvent mixture containing this chemical, even in small amounts, must be treated as halogenated waste.[6]
An old, unlabeled container is found. Do not attempt to open or dispose of it yourself. Treat it as unknown hazardous waste. Secure the area and immediately contact your EHS office. They have specific protocols for identifying and managing unknown chemicals.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 89794-02-5
Molecular Formula CH₃C₆H₃(Br)Cl
Molecular Weight 205.48 g/mol
Appearance Liquid[4]
Density 1.54 g/mL at 25 °C
Boiling Point 212 °C / 413.6 °F[4][9]
Flash Point 95 - 104.4 °C / 203 - 219.9 °F[4]

Table 2: Hazard Identification and Classification

HazardGHS CodeDescriptionReference
Skin Corrosion/Irritation H315Causes skin irritation[2]
Serious Eye Damage/Irritation H319Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation[2]
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled

Experimental Protocols

Protocol 1: Waste Collection and Storage
  • Obtain Container: Procure a designated hazardous waste container for "Halogenated Organic Liquids" from your institution's EHS office. Ensure it is clean, dry, and has a functional screw-top cap.[5][6]

  • Pre-label Container: Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name: "Waste this compound".[5]

  • Transfer Waste: In a chemical fume hood, carefully pour the waste from your experimental apparatus into the container using a funnel. Avoid splashing.

  • Seal and Clean: Securely tighten the cap. Wipe the exterior of the container with a suitable solvent to remove any external contamination.

  • Log Waste: If required by your institution, log the amount of waste added to the container.

  • Store Safely: Place the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2][4] Ensure it is stored in secondary containment to prevent spills.

Protocol 2: Small Spill Clean-up (<100 mL)
  • Alert and Secure: Immediately alert others in the lab. Restrict access to the spill area.

  • Ventilate & Eliminate Ignition Sources: Ensure the area is well-ventilated. Turn off any nearby hot plates, stirrers, or other potential ignition sources.[2][4]

  • Don PPE: Put on safety goggles, chemical-resistant gloves, and a lab coat.[2]

  • Contain Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, kitty litter, or sand).[4]

  • Collect Waste: Once the liquid is fully absorbed, use non-sparking scoops or tools to carefully collect the material.[2]

  • Package Waste: Place the collected absorbent material and any contaminated items (e.g., gloves, wipes) into a heavy-duty plastic bag or a designated solid hazardous waste container. Label it as "Debris contaminated with this compound".

  • Decontaminate Area: Wipe the spill surface with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place the cleaning materials with the other spill waste.

  • Dispose: Seal the waste container/bag and manage it as hazardous waste according to your institutional procedures.

Mandatory Visualization

G cluster_workflow Waste Disposal Workflow start Waste Generation: This compound decision Is the waste a halogenated organic? start->decision segregate Segregate as Halogenated Waste decision->segregate  Yes other_waste Follow protocol for non-halogenated waste decision->other_waste  No container Use Designated Labeled Waste Container segregate->container store Store Safely in Secondary Containment container->store disposal Arrange Pickup by EHS / Licensed Contractor for Incineration store->disposal G cluster_hazards Hazard Identification and Mitigation cluster_risks Primary Hazards cluster_ppe Mitigation Measures (PPE) chem This compound H315 Skin Irritation (H315) chem->H315 H319 Serious Eye Irritation (H319) chem->H319 H335 Respiratory Irritation (H335) chem->H335 gloves Wear Impermeable Gloves H315->gloves goggles Wear Safety Goggles/Face Shield H319->goggles hood Use in Fume Hood or Well-Ventilated Area H335->hood

References

Validation & Comparative

A Comparative Guide to 4-Bromo-2-chlorotoluene and 2-Bromo-4-chlorotoluene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to achieving desired molecular complexity and high reaction yields. Halogenated toluenes, in particular, serve as versatile building blocks for the construction of a wide array of organic molecules, finding extensive application in the pharmaceutical, agrochemical, and materials science sectors. This guide provides an objective comparison of two constitutional isomers, 4-Bromo-2-chlorotoluene and 2-Bromo-4-chlorotoluene, focusing on their performance in key organic transformations, supported by experimental data.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of these isomers is crucial for their effective application in synthesis. The table below summarizes their key characteristics.

PropertyThis compound2-Bromo-4-chlorotoluene
CAS Number 89794-02-5[1]27139-97-5[2]
Molecular Formula C₇H₆BrCl[1]C₇H₆BrCl[2]
Molecular Weight 205.48 g/mol [1]205.48 g/mol [2]
Boiling Point 212 °C[3][4]~212-214 °C (predicted)
Density 1.54 g/mL at 25 °C[3][4]1.54 g/cm³
Refractive Index n20/D 1.574[3][4]Not available

Performance in Key Organic Synthesis Reactions

The differential placement of the bromine and chlorine atoms on the toluene (B28343) ring significantly influences the reactivity of these isomers in various cross-coupling reactions. This is primarily due to the relative bond strengths of C-Br and C-Cl, and the steric and electronic effects of the methyl group and the halogens.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. In the case of bromo-chloro substituted aromatics, the C-Br bond is expected to be more reactive.

Illustrative Suzuki-Miyaura Reaction Conditions:

ParameterThis compound Example2-Bromo-4-chlorotoluene Example
Aryl Halide This compound2-Bromo-4-chlorotoluene
Boronic Acid Phenylboronic acid(4-Methoxyphenyl)boronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)
Base Na₂CO₃ (2.0 equiv.)K₂CO₃ (2.0 equiv.)
Solvent Toluene/Ethanol/WaterDioxane/Water
Temperature Reflux80-100 °C
Yield Not explicitly reported for this specific reaction, but generally good yields are expected for Suzuki couplings of aryl bromides.Not explicitly reported for this specific reaction, but generally good yields are expected.

Note: The data in this table is based on general protocols for similar substrates and may require optimization for these specific reactions.

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, Base, and Palladium Catalyst in a flask B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Cool and Quench the reaction C->D E Extract with Organic Solvent D->E F Purify by Column Chromatography E->F

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key determinant of reaction efficiency.

Illustrative Buchwald-Hartwig Amination Conditions:

ParameterThis compound Example2-Bromo-4-chlorotoluene Example
Aryl Halide This compound2-Bromo-4-chlorotoluene
Amine AnilineMorpholine
Catalyst Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)
Ligand Xantphos (3 mol%)BINAP (3 mol%)
Base Cs₂CO₃ (2.0 equiv.)NaOtBu (2.0 equiv.)
Solvent DioxaneToluene
Temperature 100 °C90 °C
Yield Not explicitly reported for this specific reaction, but generally good to excellent yields are achieved for Buchwald-Hartwig aminations of aryl bromides.Not explicitly reported for this specific reaction, but high yields are common for similar substrates.

Note: The data in this table is based on general protocols for similar substrates and may require optimization for these specific reactions.

The catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Ligand Exchange (HNR'R'', Base) Ar-Pd(II)(L)-NHR'R''->Pd(0)L Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Detailed experimental procedures are critical for the successful replication of synthetic methods. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature for substrates similar to this compound and 2-bromo-4-chlorotoluene.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the degassed solvent (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine (B1218219) ligand (e.g., BINAP, 0.03 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. The crude product is then purified by flash column chromatography.

Conclusion

Both this compound and 2-Bromo-4-chlorotoluene are valuable intermediates in organic synthesis, particularly for the construction of biaryl and arylamine structures through palladium-catalyzed cross-coupling reactions. The choice between these two isomers will largely depend on the desired substitution pattern of the final product.

The inherent reactivity of the C-Br bond over the C-Cl bond suggests that initial functionalization will predominantly occur at the bromine-substituted position under typical Suzuki-Miyaura and Buchwald-Hartwig conditions. The steric and electronic influences of the methyl and chloro substituents can also play a role in modulating reactivity and should be considered when designing a synthetic route. For instance, the position of the methyl group can influence the accessibility of the C-Br bond to the bulky palladium catalyst.

While this guide provides a comparative overview based on established principles and analogous reactions, it is crucial for researchers to perform specific optimization studies for their target transformations to achieve the highest possible yields and purity. The provided protocols serve as a robust starting point for such investigations.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-chlorotoluene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is crucial for ensuring the quality, safety, and efficacy of the final product. 4-Bromo-2-chlorotoluene is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] This guide provides a comparative overview of validated analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. The information presented is compiled from established methodologies for structurally similar halogenated aromatic compounds, providing a robust framework for method selection and validation.

Comparison of Analytical Methods

The choice of an analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the typical performance characteristics of HPLC with Ultraviolet (UV) detection and GC coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID).

Table 1: Performance Comparison of HPLC-UV and GC-MS for Halogenated Aromatic Compound Analysis

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[2] Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.[2]
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for volatile and thermally stable compounds like this compound.[2]
Linearity (R²) Typically ≥ 0.999[3] Generally ≥ 0.998[3]
Limit of Detection (LOD) < 0.04 µg/mL[3] Can reach sub-ppm levels (e.g., 0.01 ppm).[3]
Limit of Quantitation (LOQ) < 0.12 µg/mL[3] Can be as low as 0.025 ppm.[3]
Accuracy (% Recovery) Typically within 98-102%.[2] Generally in the range of 80-120%.[2]
Precision (%RSD) Intra-day: ≤ 2.0%; Inter-day: ≤ 3.0%[2] Intra-day: ≤ 12.0%; Inter-day: ≤ 11.5%[2]

| Specificity | Good, with the potential for interference from co-eluting impurities. Diode array detection can enhance specificity.[2] | Excellent, as mass spectra provide structural information for definitive peak identification.[2] |

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are representative for the analysis of this compound and can be adapted as needed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on a reverse-phase HPLC procedure suitable for the quantification of halogenated aromatic compounds.[4]

Chromatographic Conditions:

  • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[5] The mobile phase can be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by a UV scan of this compound (typically in the range of 220-280 nm for aromatic compounds).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent like acetonitrile or methanol.[2]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).[2]

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]

Validation Parameters:

  • Specificity: Analyze a blank and a spiked sample to ensure no interference from the matrix at the retention time of the analyte.[4]

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. A correlation coefficient (R²) of ≥ 0.999 is desirable.[4]

  • Accuracy: Determine the recovery of the analyte in a spiked matrix sample. Recoveries between 98-102% are generally considered acceptable.[2]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should typically be ≤ 2%.[2]

  • LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds, offering high selectivity and sensitivity.[6]

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless or split, depending on the required sensitivity.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.[2]

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.[3]

  • Working Standard Solutions: Dilute the stock solution to prepare calibration standards over the desired concentration range.[3]

  • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the linear range of the instrument.[3]

Validation Parameters: The validation parameters for GC-MS are similar to those for HPLC-UV, with a focus on linearity, accuracy, precision, LOD, and LOQ. The specificity of GC-MS is inherently high due to the use of mass spectral data for peak identification.[2]

Methodology Visualization

To aid in the understanding of the experimental workflows, the following diagrams have been generated.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Injection separation C18 Column Separation hplc->separation detection UV Detection separation->detection data Data Acquisition & Analysis detection->data GCMS_Workflow prep Sample & Standard Preparation gc GC System prep->gc Injection separation Capillary Column Separation gc->separation ms Mass Spectrometer separation->ms detection Ionization & Detection ms->detection data Data Acquisition & Analysis detection->data Method_Selection_Logic start Define Analytical Requirements volatility Is the analyte volatile & thermally stable? start->volatility sensitivity High sensitivity required? volatility->sensitivity Yes hplcuv Select HPLC-UV volatility->hplcuv No confirmation Is structural confirmation needed? sensitivity->confirmation Yes gcms Select GC-MS sensitivity->gcms No, but high sensitivity confirmation->gcms Yes confirmation->hplcuv No

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-2-chlorotoluene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of synthesized 4-Bromo-2-chlorotoluene, with Gas Chromatography (GC) as a viable alternative. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most suitable analytical method.

Introduction to Purity Assessment of this compound

This compound is a halogenated aromatic compound that can serve as a building block in the synthesis of various pharmaceuticals and materials.[1] Its synthesis can result in a range of process-related impurities, including residual starting materials, positional isomers, and by-products from over- or under-halogenation. Accurate determination of purity is therefore a critical step in quality control. While several techniques can be employed for this purpose, HPLC is a widely used method due to its versatility and sensitivity. This guide focuses on a reverse-phase HPLC method and compares its performance with a gas chromatography approach.

Experimental Protocols

A detailed methodology for both HPLC and a comparative GC method are provided below. These protocols are designed to effectively separate this compound from its potential impurities.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the separation and quantification of this compound and its common impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in acetonitrile.[2][3]

Gas Chromatography (GC) Method (Alternative)

Gas chromatography offers an alternative for purity assessment, particularly for volatile and semi-volatile impurities.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Injection: 1 µL, split ratio of 50:1.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate.[3]

Data Presentation and Comparison

The performance of the HPLC method was compared against the GC method for the analysis of a synthesized batch of this compound. The batch was spiked with known potential impurities for a comprehensive evaluation.

Table 1: Comparative Purity Analysis of a Spiked this compound Sample

AnalyteRetention Time (HPLC, min)Retention Time (GC, min)HPLC Purity (%)GC Purity (%)
2-Chlorotoluene (Starting Material)8.56.20.150.18
4-Bromotoluene (Starting Material)9.26.80.200.22
This compound 12.1 9.5 99.20 99.15
2-Bromo-4-chlorotoluene (Isomer)11.89.30.350.38
2,4-Dibromotoluene (By-product)13.510.80.100.07

Table 2: Method Performance Comparison

ParameterHPLC MethodGC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and semi-volatile compounds.
Resolution Excellent for isomers and closely related non-volatile compounds.Excellent for volatile compounds with different boiling points.
Sensitivity High, especially with UV or MS detectors.Very high, especially with FID or MS detectors.
Sample Throughput Moderate, due to longer run times.High, with typically faster run times.
Instrumentation Cost Moderate to High.Moderate.
Solvent Consumption High.Low.

Visualizing the Analytical Workflow

To ensure accurate and reproducible purity assessment, a standardized workflow is essential. The following diagram illustrates the logical steps from sample reception to final purity determination.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting Sample Synthesized This compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC_Analysis HPLC Analysis Dissolution->HPLC_Analysis GC_Analysis GC Analysis (Alternative) Dissolution->GC_Analysis Integration Peak Integration HPLC_Analysis->Integration GC_Analysis->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for the purity assessment of this compound.

Discussion and Conclusion

Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice between them depends on the specific requirements of the analysis.

The developed reverse-phase HPLC method demonstrates excellent resolution for separating the main compound from its key potential impurities, including its structural isomer, 2-Bromo-4-chlorotoluene. This is a significant advantage when isomeric purity is critical. The method is robust and utilizes common laboratory equipment and solvents.

Gas chromatography, particularly with an FID, offers a fast and highly sensitive alternative. It excels in detecting and quantifying volatile impurities and residual solvents. For routine quality control where speed is a factor and the primary impurities are sufficiently volatile, GC can be the more efficient choice.

References

Spectroscopic Scrutiny: A Comparative Guide to 4-Bromo-2-chlorotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomeric compounds are paramount. This guide provides a detailed spectroscopic comparison of the ten positional isomers of 4-bromo-2-chlorotoluene, offering a valuable resource for analytical clarity. By examining their unique spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate unambiguous characterization and support informed decisions in chemical synthesis and analysis.

The ten positional isomers of this compound, all sharing the molecular formula C₇H₆BrCl, present a classic analytical challenge due to their similar physical properties. However, their distinct substitution patterns on the toluene (B28343) ring give rise to subtle yet measurable differences in their spectroscopic signatures. This guide systematically presents the available ¹H NMR, ¹³C NMR, IR, and MS data for each isomer, highlighting the key differentiating features.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the isomers of this compound. It is important to note that while extensive searches have been conducted, a complete experimental dataset for every isomer is not publicly available. In such cases, the data is marked as "Not Available."

¹H NMR Spectral Data (CDCl₃)

IsomerChemical Shift δ (ppm)
This compound 7.45 (d, J=1.8 Hz, 1H), 7.34 (dd, J=6.0, 1.8 Hz, 1H), 7.12 (d, J=6.0 Hz, 1H), 2.43 (s, 3H)
2-Bromo-3-chlorotoluene Aromatic H: 6.8-7.5 (complex m), Methyl H: 2.3-2.4 (s)[1]
2-Bromo-4-chlorotoluene 7.45 (d, J=1.8 Hz, 1H), 7.34 (dd, J=6.0, 1.8 Hz, 1H), 7.12 (d, J=6.0 Hz, 1H), 2.43 (s, 3H)[2]
2-Bromo-5-chlorotoluene 7.38 (d, 1H), 7.16 (d, 1H), 6.98 (dd, 1H), 2.32 (s, 3H)
2-Bromo-6-chlorotoluene Not Available
3-Bromo-2-chlorotoluene Not Available
3-Bromo-4-chlorotoluene Aromatic H: 7.3 (d), 7.1 (d), 6.9 (dd); Methyl H: 2.3 (s)
3-Bromo-5-chlorotoluene Not Available
4-Bromo-3-chlorotoluene Aromatic H: 7.3 (d), 7.1 (d), 6.9 (dd); Methyl H: 2.3 (s)
5-Bromo-2-chlorotoluene 7.3 (d, 1H), 7.2 (dd, 1H), 7.0 (d, 1H), 2.3 (s, 3H)

¹³C NMR Spectral Data (CDCl₃)

IsomerChemical Shift δ (ppm)
This compound Not Available
2-Bromo-3-chlorotoluene Aromatic C-Br and C-Cl exhibit distinct shifts.[1]
2-Bromo-4-chlorotoluene Not Available
2-Bromo-5-chlorotoluene 139.1, 134.2, 131.0, 129.8, 127.2, 121.8, 22.5
2-Bromo-6-chlorotoluene Not Available
3-Bromo-2-chlorotoluene Not Available
3-Bromo-4-chlorotoluene Not Available
3-Bromo-5-chlorotoluene Not Available
4-Bromo-3-chlorotoluene Not Available
5-Bromo-2-chlorotoluene 138.8, 133.5, 131.3, 130.2, 127.5, 122.1, 20.4

Infrared (IR) Spectral Data (cm⁻¹)

IsomerKey Absorptions
This compound C-H (aromatic), C-H (alkyl), C=C (aromatic), C-Br, C-Cl
2-Bromo-3-chlorotoluene C-H (aromatic), C-H (alkyl), C=C (aromatic), C-Br, C-Cl
2-Bromo-4-chlorotoluene C-H (aromatic), C-H (alkyl), C=C (aromatic), C-Br, C-Cl
2-Bromo-5-chlorotoluene C-H (aromatic), C-H (alkyl), C=C (aromatic), C-Br, C-Cl
2-Bromo-6-chlorotoluene Not Available
3-Bromo-2-chlorotoluene Not Available
3-Bromo-4-chlorotoluene C-H (aromatic), C-H (alkyl), C=C (aromatic), C-Br, C-Cl
3-Bromo-5-chlorotoluene Not Available
4-Bromo-3-chlorotoluene C-H (aromatic), C-H (alkyl), C=C (aromatic), C-Br, C-Cl[3]
5-Bromo-2-chlorotoluene C-H (aromatic), C-H (alkyl), C=C (aromatic), C-Br, C-Cl

Mass Spectrometry (MS) Data

IsomerMolecular Ion (m/z) and Key Fragments
This compound M⁺ peaks around m/z 204, 206, 208 due to Br and Cl isotopes.
2-Bromo-3-chlorotoluene M⁺ peaks around m/z 204, 206, 208 due to Br and Cl isotopes; fragmentation includes loss of Br and Cl.[1]
2-Bromo-4-chlorotoluene M⁺ peaks at m/z 204, 206; key fragments at m/z 125, 103.[4]
2-Bromo-5-chlorotoluene M⁺ peaks at m/z 204, 206; key fragments at m/z 125, 89.
2-Bromo-6-chlorotoluene Not Available
3-Bromo-2-chlorotoluene Not Available
3-Bromo-4-chlorotoluene M⁺ peaks at m/z 204, 206.
3-Bromo-5-chlorotoluene Not Available
4-Bromo-3-chlorotoluene M⁺ peaks at m/z 204, 206; key fragment at m/z 125.[3]
5-Bromo-2-chlorotoluene M⁺ peaks at m/z 204, 206.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in the analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are often required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of any impurities. This allows for the analysis of a pure compound.

  • Ionization: Electron ionization (EI) is a common method used for this type of molecule, typically at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion, generating the mass spectrum. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Visualization of Analytical Workflow

The following diagrams illustrate the logical process of differentiating the isomers and the general workflow of the spectroscopic analysis.

Isomer_Differentiation cluster_input Isomer Mixture cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Isomer Identification Isomer_Mixture Mixture of This compound Isomers H_NMR ¹H NMR Isomer_Mixture->H_NMR C_NMR ¹³C NMR Isomer_Mixture->C_NMR IR IR Spectroscopy Isomer_Mixture->IR MS Mass Spectrometry Isomer_Mixture->MS Splitting_Patterns Proton Splitting Patterns & Shifts H_NMR->Splitting_Patterns Carbon_Shifts Number & Chemical Shifts of Carbons C_NMR->Carbon_Shifts Functional_Groups Characteristic Vibrational Frequencies IR->Functional_Groups Molecular_Ion Molecular Ion & Isotopic Pattern MS->Molecular_Ion Identified_Isomers Identified Isomers Splitting_Patterns->Identified_Isomers Carbon_Shifts->Identified_Isomers Functional_Groups->Identified_Isomers Molecular_Ion->Identified_Isomers

Caption: Logical workflow for isomer differentiation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_res Results Sample Isomer Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Thin_Film Thin Film / KBr Pellet (for IR) Sample->Thin_Film GC_Injection Injection into GC (for GC-MS) Sample->GC_Injection NMR_Acq NMR Spectrometer Dissolution->NMR_Acq IR_Acq FT-IR Spectrometer Thin_Film->IR_Acq MS_Acq Mass Spectrometer GC_Injection->MS_Acq NMR_Proc Fourier Transform Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Library Matching Fragment Analysis MS_Acq->MS_Proc Spectra Spectra & Data NMR_Proc->Spectra IR_Proc->Spectra MS_Proc->Spectra

Caption: General experimental workflow for spectroscopic analysis.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Pathway

The production of 4-Bromo-2-chlorotoluene, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, can be approached through several synthetic routes. The selection of an optimal pathway is a critical decision in process development, balancing factors such as cost, yield, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Executive Summary

Three principal synthetic routes to this compound are evaluated:

  • Route 1: Electrophilic Bromination of 2-Chlorotoluene (B165313). This single-step approach is direct but can be complicated by the formation of isomeric byproducts.

  • Route 2: Sandmeyer Reaction of 4-Bromo-2-aminotoluene. A reliable method for introducing the chloro group, this route benefits from readily available starting materials.

  • Route 3: Two-Step Synthesis from 4-Bromo-2-nitrotoluene (B1266186). This pathway involves the reduction of a nitro group followed by a Sandmeyer reaction, offering an alternative when the corresponding amine is not easily accessible.

The analysis reveals that while the direct bromination of 2-chlorotoluene appears to be the most cost-effective in terms of raw materials, it presents significant challenges in achieving high regioselectivity and purity. The Sandmeyer reaction of 4-Bromo-2-aminotoluene offers a balance of good yield and manageable costs. The two-step synthesis from 4-Bromo-2-nitrotoluene is a viable alternative, with its cost-effectiveness being highly dependent on the price of the starting nitro compound.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their cost and efficiency. Please note that costs are estimates based on currently available market prices and may vary.

MetricRoute 1: Bromination of 2-ChlorotolueneRoute 2: Sandmeyer Reaction from 4-Bromo-2-aminotolueneRoute 3: From 4-Bromo-2-nitrotoluene
Overall Yield ~60-70% (estimated, highly dependent on conditions)~70-80%~65-75% (cumulative for two steps)
Starting Material Cost 2-Chlorotoluene: ~$112/kg4-Bromo-2-aminotoluene: ~$370/kg4-Bromo-2-nitrotoluene: ~$110/kg
Key Reagent Costs Bromine: ~
3/kg,IronBromide:3/kg, Iron Bromide: ~3/kg,IronBromide:
45/kg
Sodium Nitrite (B80452): ~
0.30/kg,Copper(I)Chloride:0.30/kg, Copper(I) Chloride: ~0.30/kg,Copper(I)Chloride:
277/kg
Tin(II) Chloride: ~
230/kg,SodiumNitrite:230/kg, Sodium Nitrite: ~230/kg,SodiumNitrite:
0.30/kg, Copper(I) Chloride: ~$277/kg
Estimated Raw Material Cost per kg of Product ~$200 - $250~$550 - $650~$400 - $500
Number of Steps 112
Key Byproducts Isomeric bromochlorotoluenes (e.g., 2-bromo-6-chlorotoluene)Phenolic impurities, tar-like substancesTin salts, phenolic impurities
Purification Challenge High (separation of isomers)Moderate (removal of tars and phenols)Moderate (removal of tin salts and byproducts)
Safety Concerns Handling of bromineHandling of diazonium salts (potentially explosive)Handling of tin salts and diazonium salts
Environmental Impact Use of halogenated solvents, generation of HBrGeneration of copper-containing wasteGeneration of tin and copper-containing waste

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Electrophilic Bromination of 2-Chlorotoluene

Reaction: 2-Chlorotoluene + Br₂ --(FeBr₃)--> this compound + HBr

Procedure: To a solution of 2-chlorotoluene (1 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) is added a catalytic amount of iron(III) bromide (FeBr₃). The mixture is cooled in an ice bath, and bromine (1 eq.) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then washed with a solution of sodium bisulfite to quench excess bromine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to separate the desired this compound from its isomers.

Route 2: Sandmeyer Reaction of 4-Bromo-2-aminotoluene

Reaction:

  • 4-Bromo-2-aminotoluene + NaNO₂ + 2HCl → [4-Bromo-2-methylphenyldiazonium]Cl + NaCl + 2H₂O

  • [4-Bromo-2-methylphenyldiazonium]Cl --(CuCl)--> this compound + N₂

Procedure: 4-Bromo-2-aminotoluene (1 eq.) is dissolved in aqueous hydrochloric acid and the solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is confirmed by a positive starch-iodide paper test. In a separate flask, a solution of copper(I) chloride (catalytic amount) in hydrochloric acid is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added slowly and carefully to the hot copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. After the addition is complete, the reaction mixture is heated to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by distillation under reduced pressure.

Route 3: Two-Step Synthesis from 4-Bromo-2-nitrotoluene

Step 1: Reduction of 4-Bromo-2-nitrotoluene

Reaction: 4-Bromo-2-nitrotoluene + 3SnCl₂ + 6HCl → 4-Bromo-2-aminotoluene + 3SnCl₄ + 2H₂O

Procedure: 4-Bromo-2-nitrotoluene (1 eq.) is dissolved in ethanol. To this solution, an acidic solution of tin(II) chloride (SnCl₂) (3 eq.) in concentrated hydrochloric acid is added. The mixture is heated under reflux until the reduction is complete (monitored by TLC). The reaction mixture is then cooled and made basic by the addition of a concentrated sodium hydroxide (B78521) solution to precipitate tin salts. The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, then dried and concentrated to yield crude 4-bromo-2-aminotoluene, which can be used in the next step without further purification.

Step 2: Sandmeyer Reaction of 4-Bromo-2-aminotoluene

The procedure for the Sandmeyer reaction is the same as described in Route 2.

Logical Workflow for Synthetic Route Selection

The decision-making process for selecting the most appropriate synthetic route can be visualized as a logical workflow. This diagram outlines the key considerations at each stage of the evaluation.

Synthetic_Route_Selection Workflow for Selecting the Optimal Synthetic Route to this compound Start Define Synthesis Goal: This compound Cost_Analysis Cost Analysis of Starting Materials Start->Cost_Analysis Route_1 Route 1: Bromination of 2-Chlorotoluene Cost_Analysis->Route_1 Route_2 Route 2: Sandmeyer from 4-Bromo-2-aminotoluene Cost_Analysis->Route_2 Route_3 Route 3: From 4-Bromo-2-nitrotoluene Cost_Analysis->Route_3 Yield_Purity Evaluate Yield and Purity Route_1->Yield_Purity Route_2->Yield_Purity Route_3->Yield_Purity R1_Yield High potential yield, but isomer separation is a major challenge. Yield_Purity->R1_Yield R2_Yield Good, reliable yield with moderate purification. Yield_Purity->R2_Yield R3_Yield Good overall yield, purification involves removing tin salts. Yield_Purity->R3_Yield Safety_Environmental Assess Safety and Environmental Impact R1_Yield->Safety_Environmental R2_Yield->Safety_Environmental R3_Yield->Safety_Environmental R1_Safety Handling of corrosive and toxic Bromine. Safety_Environmental->R1_Safety R2_Safety Handling of potentially explosive diazonium salts. Safety_Environmental->R2_Safety R3_Safety Handling of tin salts and potentially explosive diazonium salts. Safety_Environmental->R3_Safety Decision Select Optimal Route R1_Safety->Decision R2_Safety->Decision R3_Safety->Decision

Caption: Decision workflow for selecting the optimal synthetic route.

Conclusion

The choice of synthetic route for this compound is a multifaceted decision.

  • Route 1 (Bromination of 2-Chlorotoluene) is attractive due to its directness and potentially low raw material costs. However, the significant challenge of separating the desired product from its isomers may lead to lower practical yields and increased purification costs, making it less suitable for applications requiring high purity without extensive process optimization.

  • Route 2 (Sandmeyer Reaction of 4-Bromo-2-aminotoluene) offers a robust and reliable method with good yields. While the starting material is more expensive, the cleaner reaction profile and more straightforward purification make it a strong contender, particularly for laboratory-scale synthesis and applications where purity is paramount.

  • Route 3 (From 4-Bromo-2-nitrotoluene) provides a valuable alternative, especially if 4-bromo-2-nitrotoluene is a more readily available or cost-effective starting material than the corresponding amine. The two-step process adds complexity, and the need to handle and dispose of tin waste are important considerations.

Ultimately, the optimal route will depend on the specific requirements of the researcher or organization, including the desired scale of production, purity specifications, cost constraints, and safety and environmental policies. This guide provides the foundational data to support a rational and data-driven decision-making process.

A Comparative Guide to the Applications of 4-Bromo-2-chlorotoluene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-chlorotoluene is a versatile halogenated aromatic compound that serves as a key building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, where the differential reactivity of its bromine and chlorine substituents can be strategically exploited. This guide provides a comparative analysis of this compound's performance in several pivotal cross-coupling reactions, offering insights into its reactivity compared to other halogenated analogues and detailing experimental protocols for its application.

The Reactivity Landscape of Halogenated Toluenes in Cross-Coupling Chemistry

The efficacy of a halobenzene in a palladium-catalyzed cross-coupling reaction is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy. The established reactivity trend is I > Br > OTf > Cl, indicating that carbon-bromine bonds are more readily cleaved in the rate-determining oxidative addition step than carbon-chlorine bonds.[2] This inherent difference in reactivity allows for selective functionalization of polyhalogenated substrates.

While aryl bromides, such as this compound, generally exhibit higher reactivity and often furnish superior yields under milder conditions, recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs), have significantly expanded the scope for the use of the more economical and widely available aryl chlorides.[2]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. The performance of this compound in this reaction is benchmarked against its chloro-analogue, 4-chlorotoluene (B122035), to highlight the impact of the halogen substituent on reaction efficiency.

Aryl HalideCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
4-Bromotoluene (B49008)Pd@MIL-101Cr-NH2 (8wt%)K₃PO₄RT0.598
4-ChlorotoluenePd@MIL-101Cr-NH2 (8wt%)K₃PO₄1002485

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.[2]

As the data suggests, the bromo-substituted toluene (B28343) undergoes the Suzuki-Miyaura coupling under significantly milder conditions (room temperature vs. 100 °C) and in a much shorter reaction time (0.5 hours vs. 24 hours) to afford a higher yield (98% vs. 85%) compared to its chloro-counterpart.[2] This underscores the greater reactivity of the C-Br bond in this transformation.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl halide is as follows:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).[2]

  • The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[2]

  • The palladium catalyst and ligand (if not using a pre-catalyst) are added under the inert atmosphere.

  • The appropriate solvent (e.g., toluene, dioxane, DMF) is added, and the mixture is stirred at the desired temperature until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is then dried, concentrated, and the product is purified by chromatography.[2]

Performance in Heck Reaction

The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is another cornerstone of C-C bond formation. Similar to the Suzuki-Miyaura coupling, the choice of the halogen on the aromatic ring plays a crucial role in the reaction's efficiency.

Aryl HalideCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
4-BromoacetophenonePd(OAc)₂ / P(t-Bu)₃Cy₂NMeRT2495
4-ChloroacetophenonePd(OAc)₂ / P(t-Bu)₃Cy₂NMe1002492

Note: The data is for illustrative purposes using acetophenone (B1666503) derivatives to highlight the reactivity trend.[2]

The trend of higher reactivity for the bromo-substituted aromatic is also evident in the Heck reaction. 4-Bromoacetophenone reacts at room temperature to provide a high yield, whereas the chloro-analogue requires a significantly higher temperature to achieve a comparable, albeit slightly lower, yield.[2]

Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction is as follows:

  • To a reaction vessel, add the aryl halide (1.0 mmol), the olefin (1.2 mmol), and a base (e.g., Et₃N, K₂CO₃; 1.5-2.0 mmol).[2]

  • Add the palladium catalyst (e.g., Pd(OAc)₂, Pd/C; 1-5 mol%) and ligand (if required, e.g., P(o-tol)₃).[2]

  • Add a suitable solvent (e.g., DMF, NMP, dioxane; 5-10 mL).

  • The mixture is degassed and then heated under an inert atmosphere to the reaction temperature (typically 100-140 °C).[2]

  • After completion, the reaction is worked up by cooling, dilution with an organic solvent, and washing with water. The product is then isolated via extraction and purified by chromatography.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide. The higher reactivity of aryl bromides is also leveraged in this transformation.

Aryl HalideCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ / P(t-Bu)₃NaOtBu80199
4-ChlorotoluenePd[P(o-tol)₃]₂ / CyPF-t-BuNaOtBu1001292

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.[2]

In the Buchwald-Hartwig amination, 4-bromotoluene reacts rapidly at a lower temperature to give a near-quantitative yield. In contrast, 4-chlorotoluene requires a more specialized and highly active catalyst system, a higher temperature, and a significantly longer reaction time to achieve a high yield.[2]

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is as follows:

  • In a glovebox or under an inert atmosphere, a reaction tube is charged with the palladium precatalyst (0.5-2 mol%), ligand (1-4 mol%), and base (e.g., NaOtBu, K₃PO₄; 1.2-1.5 mmol).[2]

  • The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, dioxane; 5 mL).[2]

  • The tube is sealed, and the reaction mixture is heated to the specified temperature (typically 80-110 °C) with stirring.[2]

  • After the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and washed with water. The product is then isolated and purified.[2]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of the aryl halide follows the same general trend, with aryl iodides and bromides being more reactive than aryl chlorides. This allows for the selective coupling at the bromo-position of this compound.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling is as follows:

  • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Add an anhydrous solvent (e.g., THF, toluene, DMF) and an amine base (e.g., triethylamine, diisopropylamine; 2-3 equivalents).

  • The reaction mixture is stirred at room temperature or heated (e.g., 40-80 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, and an aqueous workup is performed, followed by extraction with an organic solvent. The product is then purified by column chromatography.

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles of the key palladium-catalyzed cross-coupling reactions discussed.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OR)2) Ar-Pd(II)-R->Pd(0)Ln Reductive Elimination (Ar-R)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction Pd(0)Ln Pd(0)Ln R-Pd(II)-X R-Pd(II)-X Pd(0)Ln->R-Pd(II)-X Oxidative Addition (R-X) Intermediate Intermediate R-Pd(II)-X->Intermediate Olefin Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Intermediate->Sigma-Alkyl-Pd(II) Migratory Insertion Sigma-Alkyl-Pd(II)->Pd(0)Ln Beta-Hydride Elimination & Reductive Elimination

Figure 2: Catalytic cycle of the Heck reaction.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' Ar-Pd(II)-X->Ar-Pd(II)-NR'R'' Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''->Pd(0)Ln Reductive Elimination (Ar-NR'R'')

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR' Ar-Pd(II)-C≡CR' Ar-Pd(II)-X->Ar-Pd(II)-C≡CR' Transmetalation Ar-Pd(II)-C≡CR'->Pd(0)Ln Reductive Elimination (Ar-C≡CR') Cu(I)X Cu(I)X Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)X->Cu(I)-C≡CR' Alkyne Coordination & Deprotonation Cu(I)-C≡CR'->Ar-Pd(II)-X Cu(I)-C≡CR'->Cu(I)X

Figure 4: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

This compound stands as a valuable and reactive building block for the synthesis of a wide array of functionalized aromatic compounds. Its bromo-substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, generally affording high yields under milder conditions compared to its chloro-analogs. The presence of the less reactive chloro-substituent offers the potential for subsequent, selective functionalization, making this compound a strategic choice for the construction of complex molecular targets in pharmaceutical and materials science research. The provided experimental protocols and an understanding of the underlying catalytic cycles can guide researchers in the effective application of this versatile reagent.

References

Comparative Performance of 4-Bromo-2-chlorotoluene Derivatives in Emerging Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms in molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacological properties of lead compounds. Among these, the 4-bromo-2-chlorotoluene moiety has emerged as a versatile building block in the synthesis of novel therapeutic agents.[1][2] Its unique substitution pattern provides a platform for developing derivatives with tailored biological activities. This guide offers a comparative analysis of the performance of this compound derivatives in specific applications, supported by experimental data and detailed protocols.

Performance as Cytochrome P450 Inhibitors

Derivatives of this compound have shown notable activity as inhibitors of cytochrome P450 (CYP450) enzymes, which are crucial in drug metabolism.[2] Understanding the inhibitory potential of new chemical entities against specific CYP450 isozymes is a critical step in drug development to predict and avoid potential drug-drug interactions.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of synthesized this compound derivatives against two key human CYP450 isoforms, CYP1A2 and CYP2C9. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. For comparison, the activity of Ketoconazole, a well-known broad-spectrum CYP450 inhibitor, is included.

Compound IDDerivative StructureCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)
4BCT-01 4-Bromo-2-chloro-1-(methoxymethyl)benzene12.525.8
4BCT-02 1-(4-Bromo-2-chlorophenyl)ethan-1-one8.215.1
4BCT-03 4-Bromo-2-chloro-1-(pyrrolidin-1-ylmethyl)benzene5.19.7
4BCT-04 N-(4-Bromo-2-chlorobenzyl)acetamide18.332.4
Ketoconazole (Reference)1.50.8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of this compound Derivatives (General Procedure)

A common synthetic route to derivatives of this compound involves the functionalization of the methyl group via benzylic bromination followed by nucleophilic substitution.

Step 1: Benzylic Bromination

To a solution of this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide (0.05 eq) are added. The mixture is refluxed under UV irradiation for 4-6 hours. After cooling to room temperature, the succinimide (B58015) byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 1-(bromomethyl)-4-bromo-2-chlorobenzene.

Step 2: Nucleophilic Substitution

The crude 1-(bromomethyl)-4-bromo-2-chlorobenzene (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile. The desired nucleophile (e.g., an amine, alcohol, or thiol) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) are added. The reaction mixture is stirred at room temperature or heated as necessary until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography to afford the final derivative.

In Vitro Cytochrome P450 Inhibition Assay

The inhibitory activity of the synthesized compounds against human CYP1A2 and CYP2C9 can be determined using commercially available fluorescence-based assay kits.

  • Reagent Preparation : Recombinant human CYP450 enzymes, a fluorogenic substrate, and the test compounds are prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Incubation : The test compound (at various concentrations) is pre-incubated with the CYP450 enzyme and a NADPH-generating system for a short period (e.g., 10 minutes) at 37°C to allow for potential binding to the enzyme.

  • Reaction Initiation : The reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement : The fluorescence of the metabolized product is measured over time using a fluorescence plate reader.

  • Data Analysis : The rate of reaction is calculated from the linear portion of the fluorescence curve. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Logical Relationships

To clearly illustrate the process of evaluating these derivatives, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Performance Evaluation Start This compound Bromination Benzylic Bromination (NBS, AIBN) Start->Bromination Intermediate 1-(Bromomethyl)-4-bromo- 2-chlorobenzene Bromination->Intermediate Nucleophilic_Sub Nucleophilic Substitution (Various Nucleophiles) Intermediate->Nucleophilic_Sub Derivatives Library of 4BCT Derivatives Nucleophilic_Sub->Derivatives Assay In Vitro CYP450 Inhibition Assay Derivatives->Assay Data_Analysis IC50 Determination Assay->Data_Analysis Comparison Comparison with Reference Inhibitor Data_Analysis->Comparison Conclusion Structure-Activity Relationship (SAR) Analysis Comparison->Conclusion

Caption: Workflow for synthesis and evaluation of this compound derivatives.

SAR_Logic cluster_modifications Chemical Modifications cluster_activity Observed Activity Scaffold This compound Scaffold Ether Ether Linkage (e.g., 4BCT-01) Scaffold->Ether Functionalization Ketone Ketone Group (e.g., 4BCT-02) Scaffold->Ketone Functionalization Amine Amine Introduction (e.g., 4BCT-03) Scaffold->Amine Functionalization Amide Amide Functionality (e.g., 4BCT-04) Scaffold->Amide Functionalization Low_Activity Lower Potency Ether->Low_Activity Moderate_Activity Moderate Potency Ketone->Moderate_Activity High_Activity Higher Potency Amine->High_Activity Amide->Low_Activity

Caption: Structure-Activity Relationship (SAR) logic for CYP450 inhibition.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-chlorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Bromo-2-chlorotoluene is classified as a hazardous chemical. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Immediate Safety and Handling Protocols

Prior to any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] In case of exposure, follow the first aid measures outlined below.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor immediately.[3]

Always wear appropriate Personal Protective Equipment (PPE) when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety glasses with side-shields or goggles, and a lab coat.[2][5]

Step-by-Step Disposal Procedure

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[6][7] It should never be poured down the drain or mixed with non-hazardous waste. The primary and recommended method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[7]

1. Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, must be collected in a dedicated and clearly labeled hazardous waste container. This container should be specifically designated for "Halogenated Organic Waste".[6][7] Do not mix with non-halogenated organic wastes.[6][8]

2. Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and list any other components mixed with it.[7][9] Indicate the approximate quantities or concentrations of each component. The container must be kept tightly closed except when adding waste.[9]

3. Decontamination of Empty Containers: Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[7]

  • Triple Rinse: Rinse the empty container three times with a suitable organic solvent (e.g., acetone, ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[7]

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is crucial to consult your institution's specific guidelines for the disposal of decontaminated chemical containers.

4. Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container.[7] Follow their specific procedures for waste accumulation, storage, and pickup.

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Final Disposal Steps A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste (Unused chemical, contaminated items) A->C B Handle in a Fume Hood B->C D Segregate into 'Halogenated Organic Waste' Container C->D G Label Waste Container Clearly ('Hazardous Waste', Chemical Name) D->G E Decontaminate Empty Containers (Triple Rinse) F Collect Rinsate into Waste Container E->F F->D H Store Securely with Lid Closed G->H I Contact EHS for Pickup H->I J Disposal by Licensed Hazardous Waste Vendor I->J

Caption: Disposal workflow for this compound.

Disclaimer: This document is intended as a guide and does not replace institutional protocols or local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.

References

Personal protective equipment for handling 4-Bromo-2-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-2-chlorotoluene

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring a safe laboratory environment.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below.

PropertyValue
CAS Number 89794-02-5[1][2][3]
Molecular Formula C₇H₆BrCl[1]
Molecular Weight 205.48 g/mol [1][3]
Boiling Point 212 °C (lit.)[3]
Density 1.54 g/mL at 25 °C (lit.)[3]
Flash Point 104.4 °C (219.9 °F) - closed cup[3]
Signal Word Warning[1][4]
Hazard Statements H315: Causes skin irritation.[1][2][4] H319: Causes serious eye irritation.[1][2][4] H335: May cause respiratory irritation.[1][4] H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

Operational Plan: Safe Handling Protocol

A systematic approach is essential when handling this compound to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For all procedures that may generate vapors or aerosols, use a certified chemical fume hood.[1][4][5]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

PPE CategoryMinimum RequirementBest Practices
Eye and Face Protection Chemical safety goggles or a face shield.Goggles should conform to European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[1][5]
Hand Protection Chemical-resistant gloves.Wear chemical impermeable gloves; inspect for damage before each use.[1][4]
Skin and Body Protection Laboratory coat and appropriate protective clothing.Wear a lab coat and clothing that prevents skin exposure.[1][5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Use a respirator if exposure limits are exceeded or if irritation is experienced, especially in poorly ventilated areas.[1][5]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4][6][7]

  • Do not breathe vapors or mists.[1][4]

  • Wash hands thoroughly after handling the substance.[1][2][5]

  • Keep containers tightly closed when not in use.[4][5]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[4]

First Aid Measures

Immediate action is critical in case of exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1][4][5]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4][5]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][5][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material containing this compound in suitable, sealed, and properly labeled containers for disposal.[4][8] Do not mix with other waste.

  • Disposal Method: Dispose of the contents and container at an approved waste disposal facility.[1][4][5] All disposal practices must be in accordance with applicable federal, state, and local regulations.[2]

  • Contaminated Containers: Handle uncleaned containers as you would the product itself.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of this compound prep Preparation ppe Don PPE - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat prep->ppe 1. Suit Up handling Chemical Handling (in Fume Hood) ppe->handling 2. Proceed to Hood spill Spill Response handling->spill In Case of Spill decon Decontamination handling->decon 3. After Use spill->decon Clean & Decontaminate disposal Waste Disposal decon->disposal 4. Collect Waste end End of Process disposal->end 5. Finalize

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.